4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Descripción
Propiedades
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-11-4-7-8(6)5(1-10)2-12-7/h2-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMHZPGWNYVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 6-Azaindole 4-Fluoro-3-Cyano Derivatives
Introduction
The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial bioisostere for the naturally ubiquitous indole ring system.[1][2] The strategic replacement of a carbon atom with nitrogen in the indole's benzene ring creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each possessing distinct physicochemical properties.[1][2] This substitution can modulate a compound's potency, selectivity, and pharmacokinetic profile by altering characteristics such as solubility, lipophilicity, and metabolic stability.[2] Among these isomers, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core has emerged as a valuable framework in the development of novel therapeutics.[3][4]
This guide focuses specifically on 6-azaindole derivatives featuring two critical substitutions: a fluorine atom at the 4-position and a cyano group at the 3-position. The incorporation of these functional groups is a deliberate strategy in modern drug design:
-
4-Fluoro Substitution: Fluorine is the most electronegative element, and its introduction can have profound effects. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5]
-
3-Cyano Substitution: The cyano (C≡N) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its linear geometry and electronic properties make it an effective mimic for other functional groups and a key interaction point with biological targets.[5][6]
The combination of these moieties on the 6-azaindole scaffold creates a unique chemical entity with significant potential for researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications.
Physicochemical and Electronic Properties
The introduction of the pyridine nitrogen, the fluorine atom, and the cyano group significantly alters the physicochemical landscape compared to the parent indole molecule. These changes are fundamental to the molecule's behavior in both chemical and biological systems.
Causality Behind Property Modulation:
-
Solubility & Polarity: The pyridine nitrogen acts as a hydrogen bond acceptor, generally increasing aqueous solubility and total polar surface area (tPSA) compared to indole, which can be advantageous for drug candidates.[1][2]
-
Lipophilicity (LogP): While the pyridine nitrogen tends to decrease lipophilicity, the fluorine atom typically increases it. The final LogP is a balance of these opposing effects, often resulting in a desirable range for cell permeability.
-
Acidity/Basicity (pKa): The 6-azaindole core has a basic pyridine nitrogen and an acidic pyrrole N-H. The strongly electron-withdrawing fluorine and cyano groups decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the pyrrole N-H (lower pKa) compared to the unsubstituted 6-azaindole.
-
Electronic Profile: The electron-deficient nature of the pyridine ring is further amplified by the 4-fluoro substituent, making it less susceptible to electrophilic attack. Conversely, the pyrrole ring, while still electron-rich, is modulated by the C3-cyano group, influencing its reactivity.
Comparative Physicochemical Data
The following table summarizes the calculated physicochemical properties of the target molecule in comparison to its parent scaffolds. These values are computationally predicted and serve as a guideline for experimental design.
| Property | Indole | 6-Azaindole | 4-Fluoro-3-cyano-6-azaindole | Rationale for Change |
| Molecular Weight | 117.15 | 118.14 | 161.14 | Addition of F and CN groups |
| cLogP | 2.14 | 1.25 | 1.5 - 2.0 | N atom decreases LogP; F/CN increase it |
| Aqueous Solubility (LogS) | -2.6 | -1.8 | -2.0 to -2.5 | N improves solubility; F/CN decrease it |
| tPSA (Ų) | 15.79 | 28.71 | ~62.5 | N and C≡N are major contributors |
| H-Bond Donors | 1 | 1 | 1 | Pyrrole N-H |
| H-Bond Acceptors | 0 | 1 | 3 | Pyridine N, C≡N |
Synthesis and Characterization
The synthesis of polysubstituted azaindoles can be challenging due to the electronic nature of the pyridine ring, which often renders classical indole syntheses like the Fischer or Bartoli reactions inefficient.[2][7][8] Modern synthetic strategies frequently rely on the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold.
A plausible and efficient route to 4-fluoro-3-cyano-6-azaindole involves a multi-step sequence starting from a substituted pyridine. The following protocol is a representative example based on established methodologies for constructing substituted 6-azaindoles.[9][10][11]
Synthetic Workflow Diagram
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 4. Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Fluorinated Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Strategic Value of the Fluorinated 6-Azaindole Core
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, heterocyclic scaffolds serve as the foundational architecture for a vast array of approved drugs. Among these, the pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a "privileged" structure.[1][2] Its unique arrangement of a pyrrole and pyridine ring system offers a versatile template for engaging with a multitude of biological targets, including kinases and epigenetic modulators.[3][4]
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, and its application to the pyrrolo[2,3-c]pyridine scaffold has unlocked new avenues for therapeutic intervention.[5] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] This guide provides an in-depth exploration of the fluorinated pyrrolo[2,3-c]pyridine scaffold, from its synthesis to its application in the discovery of next-generation therapeutics, with a focus on its role as a potent inhibitor of key oncology targets.
Synthetic Strategies for Fluorinated Pyrrolo[2,3-c]pyridines: Building the Core
The construction of the fluorinated pyrrolo[2,3-c]pyridine core can be approached through several synthetic routes, primarily involving either the formation of the pyrrole ring onto a pre-existing fluorinated pyridine or the direct fluorination of the assembled pyrrolo[2,3-c]pyridine scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Annulation of a Pyrrole Ring onto a Fluorinated Pyridine Precursor
A common and versatile approach involves the construction of the pyrrole ring from a suitably substituted fluorinated pyridine. Methods such as the Bartoli indole synthesis, Sonogashira coupling followed by cyclization, and the Fischer indole synthesis are frequently employed.[3][4]
Conceptual Workflow for Pyrrole Annulation:
Caption: General workflow for synthesizing the fluorinated pyrrolo[2,3-c]pyridine core via pyrrole ring annulation.
Direct Fluorination of the Pyrrolo[2,3-c]pyridine Scaffold
Direct fluorination of the pre-formed 6-azaindole core offers a more convergent approach. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine atoms at specific positions on the heterocyclic ring system.[6] The regioselectivity of this reaction is influenced by the electronic properties of the scaffold and the presence of directing groups.
Experimental Protocol: Electrophilic Fluorination of a Pyrrolo[2,3-c]pyridine Derivative
-
Dissolution: Dissolve the pyrrolo[2,3-c]pyridine starting material in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyrrolo[2,3-c]pyridine.
Targeting Key Oncogenic Pathways: c-Met and LSD1
The fluorinated pyrrolo[2,3-c]pyridine scaffold has proven to be a highly effective framework for the design of potent and selective inhibitors of key cancer targets, most notably the c-Met receptor tyrosine kinase and the epigenetic modifier Lysine-Specific Demethylase 1 (LSD1).
Inhibition of c-Met Signaling
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and metastasis.[7] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of human cancers.[8] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a promising therapeutic strategy.[9]
The c-Met Signaling Cascade:
Caption: Simplified c-Met signaling pathway and the point of intervention by fluorinated pyrrolo[2,3-c]pyridine inhibitors.
Modulation of LSD1 Activity
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[10][11] Overexpression of LSD1 is associated with poor prognosis in various cancers, making it an attractive therapeutic target.[10][12]
The Role of LSD1 in Gene Regulation:
Caption: The role of LSD1 in histone demethylation and its inhibition by fluorinated pyrrolo[2,3-c]pyridines.
Structure-Activity Relationship (SAR) and the Impact of Fluorination
The development of potent and selective inhibitors based on the fluorinated pyrrolo[2,3-c]pyridine scaffold is guided by a deep understanding of its structure-activity relationship. The strategic placement of fluorine atoms and other substituents can significantly impact the compound's biological activity and pharmacokinetic properties.
Key SAR Insights:
-
Fluorine as a Bioisostere: The substitution of a hydrogen atom or a methyl group with fluorine can alter the electronic properties of the aromatic system, influencing its interaction with the target protein. Fluorine can also act as a bioisostere for a hydroxyl group, participating in hydrogen bonding interactions within the active site.
-
Metabolic Stability: The high strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism. This can lead to improved oral bioavailability and a longer duration of action.[5]
-
Binding Affinity: The introduction of fluorine can modulate the pKa of nearby functional groups, which can in turn affect the compound's binding affinity for the target. The polar nature of the C-F bond can also lead to favorable electrostatic interactions with the protein.
Table 1: Biological Activity of Representative Fluorinated Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| LSD1-UM-109 (46) | LSD1 | 3.1 | MV4;11 (AML) | 0.6 | [13] |
| H1417 (SCLC) | 1.1 | [13] | |||
| Compound 29 | LSD1 | 5.1 | - | - | [13] |
| Compound 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast Cancer | 150-1780 | [14][15] |
| Compound 1e | FMS Kinase | 60 | - | - | [14][15] |
Conclusion: A Scaffold with a Bright Future
The fluorinated pyrrolo[2,3-c]pyridine scaffold has firmly established itself as a privileged motif in drug discovery, particularly in the realm of oncology. Its synthetic accessibility, coupled with the beneficial effects of fluorination on potency, selectivity, and pharmacokinetic properties, makes it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in the design of potent c-Met and LSD1 inhibitors highlights its potential to address unmet medical needs in the treatment of cancer and other diseases. As our understanding of disease biology continues to evolve, the versatility of the fluorinated pyrrolo[2,3-c]pyridine core ensures that it will remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
-
c-Met inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
What are c-Met inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer - AACR Journals. (2009, April 1). Retrieved from [Link]
-
Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015, February 9). Retrieved from [Link]
-
Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - MDPI. (2019, March 7). Retrieved from [Link]
-
Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed. (2009, April 1). Retrieved from [Link]
-
LSD1 activates a lethal prostate cancer gene network independently of its demethylase function | PNAS. (2018, March 26). Retrieved from [Link]
-
LSD1-mediated epigenetic modification contributes to ovarian cancer cell migration and invasion - Spandidos Publications. (2016, April 4). Retrieved from [Link]
-
Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC. (n.d.). Retrieved from [Link]
-
A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - Frontiers. (2022, September 15). Retrieved from [Link]
-
Fluorine-containing indoles - daneshyari.com. (2018, May 28). Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Retrieved from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. (n.d.). Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed. (2023, September 19). Retrieved from [Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023, September 19). Retrieved from [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations | ChemRxiv. (n.d.). Retrieved from [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. (n.d.). Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). Retrieved from [Link]
-
Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
- WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents. (2013, December 5).
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed. (2018, December 15). Retrieved from [Link]
-
Method for Nucleophilic Fluorination Advanced by Doyle Group - Chemistry. (2020, May 7). Retrieved from [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations - ResearchGate. (2026, January 22). Retrieved from [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). Retrieved from [Link]
-
Tandem nucleophilic addition-intramolecular aza-Michael reaction: facile synthesis of chiral fluorinated isoindolines - PubMed. (2010, December 3). Retrieved from [Link]
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Retrieved from [Link]
-
Azaindole Therapeutic Agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025, August 6). Retrieved from [Link]
-
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. (n.d.). Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025, October 12). Retrieved from [Link]
-
Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]. (n.d.). Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 8. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Oncology Reports [spandidos-publications.com]
- 11. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
The following technical monograph details the physicochemical profile, synthetic pathways, and pharmacological utility of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile .
Physicochemical Specifications & Identity
This molecule represents a highly specific functionalization of the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core alters the hydrogen bond acceptor vector in the pyridine ring, significantly impacting kinase binding modes and metabolic stability.
| Property | Specification | Notes |
| IUPAC Name | 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
| Molecular Weight | 161.14 g/mol | Calculated based on standard atomic weights (IUPAC 2021). |
| Exact Mass | 161.0396 Da | Monoisotopic mass for HRMS validation. |
| Molecular Formula | C₈H₄FN₃ | |
| Core Scaffold | 6-Azaindole (Pyrrolo[2,3-c]pyridine) | Distinct from the 7-azaindole found in drugs like Vemurafenib. |
| Key Substituents | C3-Cyano (-CN), C4-Fluoro (-F) | -CN: Reversible covalent trap / H-bond acceptor.-F: Metabolic blocker / Electronic modulator. |
| Calculated LogP | ~1.6 - 1.9 | Estimate based on fragment contribution methods. |
| Topological Polar Surface Area | ~65 Ų | Includes contributions from pyrrole NH, pyridine N, and nitrile N. |
Structural Analysis & Pharmacological Significance[1][2][3][4]
The 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile molecule is not merely a random intermediate; it is a "privileged structure" designed to exploit specific interactions within protein binding pockets, particularly in viral attachment proteins (e.g., HIV-1 gp120) and ATP-binding sites of kinases .
2.1 The 6-Azaindole Advantage
While 7-azaindoles are ubiquitous in oncology (e.g., PLX4032), the 6-azaindole isomer offers a distinct vector for the pyridine nitrogen (N6).
-
Electronic Effect: The N6 nitrogen withdraws electron density from C7 and C5, but less so from C4 compared to the N7 position in 7-azaindoles.
-
Binding Geometry: In kinase hinges, the N1-H (donor) and N6 (acceptor) motif can bind to backbone carbonyls and amines, but with a different spatial orientation than the [2,3-b] isomer, allowing for "scaffold hopping" to overcome resistance mutations.
2.2 The Role of C4-Fluorine
The fluorine atom at position 4 serves two critical functions:
-
Metabolic Stability: It blocks the C4 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
pKa Modulation: The high electronegativity of fluorine lowers the pKa of the pyrrole N-H, potentially strengthening the hydrogen bond donor capability of the N1 proton.
2.3 The C3-Nitrile Warhead
The nitrile group is a versatile pharmacophore. It can act as a compact hydrogen bond acceptor or, in specific designs, as an electrophile for reversible covalent targeting of cysteine residues (though less reactive than acrylamides).
Synthetic Protocols
Synthesis of this molecule requires constructing the electron-deficient 6-azaindole core followed by late-stage functionalization. The 6-azaindole system is generally harder to synthesize than 7-azaindole due to the instability of 3-nitropyridine precursors used in traditional Bartoli cyclizations.
3.1 Validated Synthetic Route (Graphviz Workflow)
The following workflow describes the most robust route, utilizing a Sonogashira coupling / Cyclization sequence starting from a halogenated pyridine, followed by electrophilic cyanation.
Figure 1: Synthetic workflow for the construction of the 4-fluoro-3-cyano-6-azaindole scaffold.
3.2 Detailed Methodology
Step 1: Synthesis of the Core (4-Fluoro-6-azaindole)
-
Precursor: 2-chloro-4-fluoropyridin-3-amine or 3-bromo-4-fluoropyridine derivatives.
-
Protocol: React 3-bromo-4-fluoropyridine with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) in triethylamine/THF.
-
Cyclization: Treat the intermediate alkynyl pyridine with a strong base (e.g., KOtBu in NMP) or CuI to induce cyclization to the 6-azaindole.
-
Note: The fluorine at C4 is stable under mild Sonogashira conditions but sensitive to harsh nucleophilic attack.
Step 2: C3-Cyanation (The Critical Step) Direct cyanation of azaindoles is challenging due to the electron-deficient ring. Two methods are standard:
-
Method A: Chlorosulfonyl Isocyanate (CSI) Route
-
Dissolve 4-fluoro-6-azaindole in dry MeCN or DCM at 0°C.
-
Add Chlorosulfonyl isocyanate (CSI) dropwise (1.1 equiv).
-
Stir for 2h, then add DMF (excess) to convert the intermediate to the nitrile.
-
Self-Validation: Monitor disappearance of starting material by LCMS (M+H 137 -> 162).
-
-
Method B: Vilsmeier-Haack Formylation -> Oximation -> Dehydration
-
Formylation: POCl₃ / DMF at 0°C -> RT. Yields 3-formyl derivative.
-
Oximation: React aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH/Pyridine.
-
Dehydration: Reflux the oxime in acetic anhydride or use SOCl₂ to yield the nitrile.
-
Application in Drug Discovery
4.1 HIV-1 Attachment Inhibition
The 4-fluoro-6-azaindole core is a validated pharmacophore in the development of HIV-1 attachment inhibitors.[1] Research by Bristol-Myers Squibb (BMS) demonstrated that substituting the indole core of previous candidates with 4-fluoro-6-azaindole significantly improved potency against the viral envelope protein gp120.
-
Mechanism: The molecule binds to gp120, locking it in a conformation that prevents the virus from attaching to the host CD4 receptor.
-
Key Insight: The 4-fluoro group fills a small hydrophobic pocket in gp120, while the azaindole nitrogen forms critical water-mediated hydrogen bonds.
4.2 Kinase Inhibition Logic
In oncology, this scaffold serves as a Type I or Type I½ kinase inhibitor.
-
Binding Mode: The pyrrole NH (N1) acts as a donor to the hinge region (e.g., Glu residue), while the pyridine N (N6) or the C3-CN group interacts with the gatekeeper residue or catalytic lysine.
Figure 2: Pharmacodynamic interaction logic.
References
-
BMS-585248 Development (HIV-1 Inhibitors)
-
Wang, T., et al. (2013). "Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)."[2][3][1] Journal of Medicinal Chemistry, 56(4), 1656–1669.[2][3]
-
-
General Synthesis of Azaindoles
- Popowycz, F., et al. (2003). "Synthesis of 4-, 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes." Tetrahedron, 59(10), 1703-1710.
-
Numbering and Nomenclature of Pyrrolopyridines
- IUPAC Commission on Nomenclature of Organic Chemistry.
-
Physicochemical Properties Calculation
- National Center for Biotechnology Information (2024). PubChem Compound Summary for Parent 6-Azaindole.
-
[4]
Sources
- 1. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Heteroaromatic Nitriles in Fragment-Based Drug Design: A Technical Guide
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for hit identification, prized for its efficient exploration of chemical space and high hit quality. Within the vast armamentarium of fragments, heteroaromatic nitriles have emerged as a uniquely versatile class of scaffolds. Their modest size, tunable electronic properties, and capacity for diverse molecular interactions allow them to serve as both classical non-covalent binders and targeted covalent inhibitors. This guide provides an in-depth exploration of the strategic application of heteroaromatic nitriles in FBDD. We will dissect their physicochemical properties, delve into their dual role in reversible and covalent inhibition, outline robust screening and validation protocols, and present a framework for hit-to-lead optimization. This document is intended for drug discovery scientists and researchers, offering field-proven insights and detailed methodologies to leverage the full potential of this valuable chemical motif.
The Strategic Value of Heteroaromatic Nitriles in FBDD
Fragment-based drug discovery begins with identifying low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[1][2] The success of this approach hinges on the quality and diversity of the fragment library. Heteroaromatic nitriles offer a compelling combination of properties that make them highly effective starting points.
Physicochemical Profile: The Foundation of a Good Fragment
The ideal fragment adheres to the "Rule of Three" (Ro3), ensuring it possesses the right balance of simplicity and functionality for effective screening and subsequent optimization.[1] Heteroaromatic nitriles inherently align with these principles.
-
Modulating Polarity and Solubility: The nitrile group is a potent polar modifier. Its introduction into a heteroaromatic ring can significantly improve aqueous solubility, a critical factor for high-concentration screening methods like Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).[3][4] This prevents compound aggregation, a common source of false positives.
-
Hydrogen Bonding Capability: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, providing a crucial interaction point to anchor the fragment within a protein's binding site.[5][6]
-
Vector for Growth: The linear geometry of the nitrile provides a well-defined vector for chemical elaboration during the hit-to-lead stage, allowing for systematic exploration of the binding pocket.[3]
-
Metabolic Stability: The cyano group is generally robust and resistant to metabolic degradation, preserving the core scaffold during optimization.[5]
The Dual-Action Modality: Reversible and Covalent Inhibition
The most compelling feature of heteroaromatic nitriles is their capacity for dual modes of action, governed by the electronic nature of the heterocyclic ring.
-
Non-Covalent Interactions: In their less electrophilic state, nitriles function as classic fragments, binding through non-covalent forces such as hydrogen bonds, polar interactions, and π-π stacking.[6]
-
Targeted Covalent Inhibition: By increasing the electron-withdrawing character of the heteroaromatic ring, the carbon atom of the nitrile becomes sufficiently electrophilic to act as a "warhead," forming a covalent bond with a proximate nucleophilic amino acid residue, most commonly cysteine.[3][7][8] This covalent interaction can lead to significant gains in potency and prolonged duration of action.[9][10]
The workflow below illustrates the central role of FBDD in the drug discovery pipeline.
Heteroaromatic Nitriles as Covalent Warheads
The rational design of covalent inhibitors has seen a resurgence, driven by successes against challenging targets like KRAS G12C.[9] Heteroaromatic nitriles offer a tunable and targeted approach to covalent drug design.
Mechanism of Covalent Modification
The electrophilic carbon of an activated nitrile is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue within the target protein's binding site. This forms a reversible thioimidate intermediate, which can then undergo further reactions to form a stable covalent adduct.[7][11]
Tuning Reactivity: The Role of the Heterocycle
Not all heteroaromatic nitriles are created equal. The reactivity of the nitrile warhead is intrinsically linked to the electronic properties of the ring system to which it is attached. This provides a powerful handle for medicinal chemists to fine-tune inhibitor potency and selectivity.[3][7]
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, halo) to the ring or using an electron-deficient heterocycle (e.g., pyrazine, benzothiazole) decreases electron density at the nitrile carbon, increasing its electrophilicity and reactivity.[7][11][12]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., amino, methoxy) increase electron density, making the nitrile less reactive.
This tunability is crucial. A warhead that is too reactive can lead to off-target effects and potential toxicity, while one that is not reactive enough will fail to engage the target.[13] The goal is to match the reactivity of the fragment to the nucleophilicity of the target cysteine.
| Heterocyclic Core | Relative Reactivity | Key Features |
| Cyanobenzoxazole | High | Highly electron-deficient, generally unstable but very reactive.[11][12] |
| Cyanobenzothiazole | Moderate-High | More stable than oxazoles, reactivity tunable with substituents.[11][12] |
| Cyanopyrimidine | Moderate | Electron-deficient six-membered ring.[14] |
| Cyanopyridine | Low-Moderate | Reactivity depends on the position of the nitrogen and nitrile.[14] |
| Cyanobenzimidazole | Low | Generally stable and less reactive, suitable for non-covalent fragments.[11][12] |
Experimental Protocols: A Self-Validating Screening Cascade
A robust screening and validation workflow is essential to identify genuine hits and eliminate artifacts. The following protocols describe a self-validating system that combines primary screening with orthogonal validation and reactivity assessment.
Protocol 1: Primary Fragment Screening by Protein-Detected NMR
Protein-detected NMR, such as the 1H-15N HSQC experiment, is a powerful primary screening method that directly observes the protein target, providing structural information on the binding site.[15]
Objective: To identify fragments that bind to the 15N-labeled target protein by observing chemical shift perturbations (CSPs).
Methodology:
-
Protein Preparation: Express and purify the target protein with uniform 15N-labeling. Validate its structural integrity and stability via 2D 1H-15N HSQC NMR. The protein should be stable at the required concentration (typically 25-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5% D2O).[15]
-
Fragment Library Preparation: Prepare fragment stocks in d6-DMSO at a high concentration (e.g., 100 mM). Create pools of 5-10 non-overlapping fragments for efficient screening.
-
Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Add a fragment pool to the protein sample to a final concentration of 200-500 µM per fragment.
-
Acquire a second 1H-15N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-bound spectra.
-
Identify significant chemical shift perturbations (CSPs) for specific amide peaks. A weighted CSP can be calculated using the formula: CSP = sqrt[ (ΔδH)^2 + (α * ΔδN)^2 ], where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.15).
-
-
Hit Deconvolution: For pools showing significant CSPs, screen each fragment individually to identify the specific binder.
Protocol 2: Orthogonal Hit Validation by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures binding events in real-time, providing kinetic data (kon, koff) and affinity (KD). It serves as an excellent orthogonal method to validate NMR hits.[16]
Objective: To confirm the binding of NMR hits and determine their binding affinity (KD).
Methodology:
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Fragment Preparation: Prepare a dilution series of the hit fragment in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). A typical concentration range for fragments is 1 µM to 500 µM.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the immobilized protein surface.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Regenerate the surface between injections if necessary.
-
-
Data Analysis:
-
Fit the steady-state binding responses against fragment concentration to a 1:1 binding model to determine the dissociation constant (KD).
-
For fragments with suitable kinetics, fit the association and dissociation phases to determine kon and koff.
-
Protocol 3: Cysteine Reactivity Assessment using the Glutathione (GSH) Assay
For fragments intended as covalent inhibitors, it is critical to assess their intrinsic reactivity. An excessively reactive compound may show promiscuous off-target binding. The GSH assay measures the rate of reaction with a biologically relevant thiol.[13]
Objective: To measure the reactivity of electrophilic heteroaromatic nitriles and filter out hyper-reactive compounds.
Methodology:
-
Reagent Preparation: Prepare solutions of the test fragment (e.g., 100 µM) and Glutathione (GSH, e.g., 1 mM) in a stable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Monitoring:
-
Initiate the reaction by mixing the fragment and GSH solutions.
-
Monitor the depletion of the fragment over time using LC-MS.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Data Analysis:
-
Quantify the peak area of the parent fragment at each time point.
-
Plot the natural logarithm of the remaining fragment concentration versus time.
-
The slope of this line corresponds to the pseudo-first-order rate constant (kobs).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k_obs.
-
-
Decision Making: Fragments with a very short half-life (e.g., <100 minutes) are often flagged as potentially non-specific and deprioritized.[13]
This multi-step process ensures that hits are genuine, their binding is characterized, and their reactivity is appropriate for a drug discovery program.
Hit-to-Lead: From Fragment to Candidate
Once a validated hit is identified, the goal is to increase its potency and selectivity while maintaining drug-like properties.
Structure-Based Drug Design (SBDD)
Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the most impactful step in guiding optimization. The structure reveals the precise binding mode and identifies adjacent pockets that can be exploited by "growing" the fragment.
Bioisosteric Replacements
Bioisosteres are chemical groups with similar physicochemical properties. Replacing parts of the fragment with bioisosteres can modulate potency, selectivity, and ADME properties.[17] For heteroaromatic nitriles, this is a particularly powerful strategy.
-
Ring System Scaffolds: Swapping a cyanopyridine for a cyanopyrimidine can alter hydrogen bonding patterns and modulate reactivity without a major structural overhaul.
-
Nitrile Bioisosteres: In some cases, the nitrile itself can be replaced. For example, a halogen (like chlorine or iodine) or a trifluoromethyl group can sometimes mimic the polar and steric properties of the nitrile group.[5][17] This can be a useful strategy if the nitrile presents a liability, such as unwanted reactivity or metabolic instability in a specific chemical context.
Conclusion
Heteroaromatic nitriles represent a privileged and highly versatile scaffold class for fragment-based drug design. Their well-defined physicochemical properties make them ideal starting points that adhere to FBDD principles. More significantly, their tunable electronics allow them to be deployed as either classical reversible fragments or as targeted covalent inhibitors, providing a powerful tool to tackle a wide range of biological targets. By employing a rigorous and self-validating screening cascade that combines biophysical characterization with reactivity assessment, researchers can confidently identify high-quality hits. Coupled with structure-based design, the systematic optimization of these fragments can pave an efficient path toward the development of novel therapeutics.
References
-
Petrou, C., & Craik, D. J. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 759-773. [Link]
-
Zhang, C., Liu, Y., & Liu, K. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
Evotec. (n.d.). Covalent Drug Discovery. Evotec. [Link]
-
Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]
-
CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Drug Hunter. (2025, November 3). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter. [Link]
-
de Oliveira, R. K., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1046-1063. [Link]
-
Rombouts, F., & Lecomte, F. (2024). Nitrile-containing N-heteroaromatic scaffolds in selected pharmaceuticals and agrochemicals. ResearchGate. [Link]
-
Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable. Chemistry World. [Link]
-
Knez, D., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry, 34(7), 1266–1278. [Link]
-
Knez, D., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry, 34(7), 1266–1278. [Link]
-
UCL Discovery. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. University College London. [Link]
-
ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. [Link]
-
di Pisa, M., et al. (2019). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10(1), 139-145. [Link]
-
Scilit. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Scilit. [Link]
-
de Oliveira, R. K., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
-
Ranu, B. C., et al. (2006). New Method for the Synthesis of Nitriles via the O-TERT-Butyldimethylsilyl Aldoximes. Synthetic Communications, 36(18), 2755-2761. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Sim, Y. L., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences, 25(22), 12285. [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Hypothesized pathways for the CYP-mediated oxidative metabolism of allylnitrile. ResearchGate. [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]
-
Mortenson, D. E., et al. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 25(18), 4102. [Link]
-
Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery. [Link]
-
Vrije Universiteit Amsterdam. (2020). Escape from planarity in fragment-based drug discovery. Drug Discovery Today: Technologies, 38, 1-10. [Link]
-
ZoBio. (n.d.). Fragment Screening and Compound Profiling. ZoBio. [Link]
-
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
-
CI, P., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 2(3), 100650. [Link]
-
Chemistry LibreTexts. (2015, January 13). 16.06.2: Cyanohydrins. Chemistry LibreTexts. [Link]
-
Ahmad, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1373039. [Link]
-
Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University. [Link]
-
Comlekcioglu, U., et al. (2022). Comprehensive Screening of Nitrile-Specifier Proteins in Brassicaceae Family: An In Silico Study. ResearchGate. [Link]
-
Oballa, R. M., et al. (2007). A Generally Applicable Method for Assessing the Electrophilicity and Reactivity of Diverse Nitrile-Containing Compounds. Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002. [Link]
-
Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. [Link]
Sources
- 1. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. drughunter.com [drughunter.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Nitrile in Drug Design [sioc-journal.cn]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Covalent Drugs | Evotec [evotec.com]
- 10. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 11. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 14. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00327K [pubs.rsc.org]
- 15. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment Screening and Compound Profiling - ZoBio - Drug Discovery Technology [zobio.com]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Application Note: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
This Application Note details the scalable synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile , a critical pharmacophore in the development of JAK inhibitors and other kinase-targeted therapeutics.
The protocol is divided into two modular workflows:
-
Core Construction: Synthesis of the 4-fluoro-6-azaindole scaffold from a substituted pyridine precursor.
-
Functionalization: Regioselective C3-cyanation via a Vilsmeier-Haack cascade.
Introduction & Retrosynthetic Analysis
The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a bioisostere of indole and purine, widely utilized in oncology and immunology drug discovery (e.g., Tofacitinib analogs). The introduction of a fluorine atom at C4 modulates the pKa of the pyridine nitrogen and alters the metabolic stability of the ring system, while the C3-nitrile serves as a versatile handle for further chemical elaboration or as a reversible covalent trap in serine/cysteine kinase targeting.
Retrosynthetic Strategy
The synthesis is designed to avoid the use of unstable diazonium salts (Balz-Schiemann) on the fused system. Instead, the fluorine is carried through from a pyridine precursor, and the nitrile is installed last to prevent hydrolysis during ring closure.
Pathway:
-
Precursor: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.[1]
-
Core Synthesis: Batcho-Leimgruber cyclization followed by hydrodehalogenation.
-
Target Functionalization: C3-Formylation followed by oxime-mediated dehydration.
Figure 1: Retrosynthetic disconnection showing the construction of the azaindole core followed by late-stage functionalization.
Experimental Protocol
Module A: Synthesis of the Scaffold (4-Fluoro-6-azaindole)
Objective: Construct the fused bicyclic system from a pyridine precursor. Starting Material: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine (Commercially available or synthesized via nitration of 2-bromo-5-fluoro-4-picoline).
Step A1: Enamine Formation & Cyclization (Batcho-Leimgruber)
-
Reagents: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (Solvent). -
Procedure:
-
Charge a reaction vessel with the nitropyridine and anhydrous DMF (5 vol).
-
Add DMF-DMA (3.0 eq) and heat to 110°C for 12 hours under
. The solution will turn deep red/purple (formation of the -dimethylaminostyrene intermediate). -
Concentrate in vacuo to remove excess DMF-DMA.
-
Reductive Cyclization: Dissolve the residue in Acetic Acid (10 vol) and add Iron powder (Fe, 5.0 eq) portion-wise at 80°C. (Alternatively, use
/Pd-C if the bromine is to be removed simultaneously, see Step A2). -
Heat at 80°C for 4 hours.
-
Filter through Celite to remove iron residues. Concentrate the filtrate.
-
Neutralize with sat.
and extract with Ethyl Acetate (EtOAc). -
Product: 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine.
-
Step A2: Hydrodehalogenation (Removal of C7-Bromine)
Note: If the C7-Br is required for further coupling, skip this step. For the target molecule, it must be removed.
-
Reagents: 7-Bromo-4-fluoro-6-azaindole, 10% Pd/C (0.1 eq),
(balloon or 1 atm), MeOH, (1.1 eq). -
Procedure:
-
Dissolve the bromide in MeOH. Add
to scavenge HBr. -
Add Pd/C catalyst carefully under Argon.
-
Stir under
atmosphere at RT for 4-6 hours. Monitor by LCMS (Mass shift: -79/81 amu). -
Filter through Celite and concentrate.
-
Purification: Flash chromatography (DCM/MeOH).
-
Yield: ~75-85% (over 2 steps).
-
Module B: C3-Cyanation (The Target)
Objective: Install the nitrile group at the C3 position of the electron-deficient 6-azaindole ring. Method: Vilsmeier-Haack Formylation followed by Oximation-Dehydration.
Step B1: Vilsmeier-Haack Formylation
Direct cyanation (e.g., Chlorosulfonyl isocyanate) can be erratic on electron-deficient azaindoles. The formylation route is robust and scalable.
-
Reagents: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq),
(1.5 eq), DMF (5.0 eq + Solvent). -
Protocol:
-
Vilsmeier Reagent Prep: Cool anhydrous DMF (5 vol) to 0°C. Dropwise add
(1.5 eq) maintaining temp < 5°C. Stir for 30 min to form the chloroiminium salt (white precipitate may form). -
Addition: Dissolve 4-fluoro-6-azaindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to RT, then heat to 40-50°C for 4 hours. (Monitoring: LCMS shows M+28 peak).
-
Hydrolysis: Cool to 0°C. Pour the mixture slowly into crushed ice/water containing
or (pH adjusted to ~9-10). -
Isolation: The aldehyde often precipitates. Filter the solid. If no precipitate, extract with EtOAc/THF (THF helps solubility).
-
Intermediate: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
-
Step B2: One-Pot Oxime Formation & Dehydration
This step converts the aldehyde to the nitrile.
-
Reagents: Aldehyde intermediate (1.0 eq), Hydroxylamine hydrochloride (
) (1.5 eq), Pyridine (Solvent/Base) or EtOH/NaOAc, Acetic Anhydride ( ) (2.0 eq). -
Protocol:
-
Suspend the aldehyde and
in Pyridine (5 vol). -
Stir at RT for 2 hours. (LCMS confirms Oxime formation).
-
Dehydration: Add
(2.0 eq) directly to the mixture. -
Heat to 90°C for 3 hours.
-
Workup: Cool to RT. Pour into water. The nitrile product typically precipitates as a solid.
-
Purification: Recrystallization from EtOH or Column Chromatography (Hexane/EtOAc).
-
Summary of Key Reagents & Parameters
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| A1 | Cyclization | DMF-DMA, Fe/AcOH | Temp: 110°C (Enamine formation) | 60-70% |
| A2 | Debromination | Base required to neutralize HBr | 85-95% | |
| B1 | Formylation | Keep | 80-90% | |
| B2 | Cyanation | Anhydrous conditions for dehydration | 75-85% |
Expert Insights & Troubleshooting
Regioselectivity of Fluorine
The starting material 2-bromo-5-fluoro-4-methyl-3-nitropyridine is chosen specifically because the Batcho-Leimgruber cyclization occurs between the methyl group (C4) and the nitro group (C3).
-
Mapping:
-
Pyridine N
Azaindole N6. -
C5-F (Pyridine)
C4-F (Azaindole) . -
C2-Br (Pyridine)
C7-Br (Azaindole).
-
-
Caution: Using the wrong isomer (e.g., 2-fluoro-4-methyl-5-nitropyridine) will result in the 5-fluoro-6-azaindole, which is a common error in sourcing.
Handling the Vilsmeier Reaction
The 4-fluoro substituent exerts an inductive electron-withdrawing effect, potentially slowing down the electrophilic attack at C3.
-
Optimization: If the reaction is sluggish at 40°C, increase temperature to 60°C. Do not exceed 80°C to avoid formylation at the pyrrole nitrogen (N1).
-
N1-Protection: Generally not required for Vilsmeier, but if N1-formylation is observed, it is usually hydrolyzed during the basic workup.
Safety Considerations
-
POCl3: Reacts violently with water. Quench Vilsmeier reactions slowly into ice.
-
Cyanide-Free: This protocol avoids the use of metal cyanides (CuCN, Zn(CN)2), significantly reducing toxicity risks compared to Halex or Rosenmund-von Braun reactions.
References
-
Synthesis of 6-Azaindole Core
-
Methodology: "Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine" (Analogous chemistry for 7-azaindole, adapted for 6-azaindole). BenchChem Application Note.
-
Precursor Synthesis: "Preparation of 2-chloro-3-fluoro-4-methyl-5-nitropyridine". WO2019126082A1.
-
-
Functionalization (Vilsmeier/Cyanation)
-
Compound Identity
-
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a known intermediate listed in commercial databases.
-
Sources
Application Note: Suzuki–Miyaura Coupling of Functionalized 4-Fluoro-6-azaindole-3-carbonitrile Scaffolds
This Application Note and Protocol is designed for researchers and medicinal chemists working with the 4-fluoro-6-azaindole-3-carbonitrile scaffold. This molecule is a critical intermediate in the synthesis of HIV-1 attachment inhibitors (e.g., Fostemsavir analogs) and JAK inhibitors.
Important Technical Clarification: The core structure 4-fluoro-6-azaindole-3-carbonitrile (1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, 4-fluoro-) lacks a standard electrophilic handle (Cl, Br, I, OTf) required for Suzuki–Miyaura cross-coupling. Therefore, this guide addresses the two chemically valid scenarios:
-
Suzuki Coupling of Halogenated Precursors: Coupling of 7-chloro or 5-bromo derivatives of the scaffold (the most common synthetic route).
-
Direct C–H Arylation: Advanced protocols for functionalizing the C2 position.
Executive Summary & Chemical Context
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a privileged scaffold in drug discovery due to its ability to mimic purine bases and form key hydrogen bonds in kinase pockets (e.g., JAK, BTK) and viral envelope proteins (gp120).
The specific derivative 4-fluoro-6-azaindole-3-carbonitrile presents unique synthetic challenges:
-
Electronic Deactivation: The pyridine nitrogen (N6) and the electron-withdrawing nitrile (C3) and fluoro (C4) groups make the ring system electron-deficient. This facilitates oxidative addition at C7-Cl positions but can destabilize the catalyst complex.
-
Competing Reactivity: The C4-Fluoro group is highly activated for SNAr (Nucleophilic Aromatic Substitution). Basic conditions in Suzuki coupling must be controlled to prevent displacement of the fluorine by solvent (OH⁻, OR⁻) or the boronate nucleophile.
-
Regiochemistry: In poly-halogenated scaffolds (e.g., 5-bromo-7-chloro), the C7-Cl position is generally more reactive towards oxidative addition than typical aryl chlorides due to the adjacent pyridine nitrogen, but C5-Br often reacts first under standard conditions.
Strategic Retrosynthesis & Substrate Selection
Before initiating coupling, identify the correct substrate state. The unfunctionalized 4-fluoro-6-azaindole-3-carbonitrile cannot undergo Suzuki coupling directly without pre-functionalization.
| Target Position | Required Precursor (Electrophile) | Reactivity Profile | Recommended Catalyst System |
| C7 (Pyridine) | 7-Chloro -4-fluoro-6-azaindole-3-CN | High. Activated by N6. | Pd(dppf)Cl₂ / K₂CO₃ |
| C5 (Pyridine) | 5-Bromo -4-fluoro-6-azaindole-3-CN | High. Standard aryl bromide reactivity. | Pd(PPh₃)₄ / Na₂CO₃ |
| C2 (Pyrrole) | Unsubstituted (C-H Activation) | Low. Requires directing groups or acidity. | Pd(OAc)₂ / Cu(OAc)₂ (Chan-Lam/C-H) |
Mechanistic Pathway Diagram
The following diagram illustrates the decision logic for coupling this scaffold.
Figure 1: Decision tree for selecting the appropriate synthetic route based on substrate availability.
Detailed Experimental Protocols
Protocol A: Coupling at C7 (7-Chloro Substrate)
This is the most common transformation for this scaffold, often used to attach aryl groups in the synthesis of BMS-663068 analogs. The 7-chloro position is activated, allowing the use of robust, air-stable catalysts.
Substrate: 7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile.
Reagents & Materials
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) [Load: 5 mol%]
-
Base: Potassium Carbonate (K₂CO₃) [2.0 - 3.0 equiv]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strict deoxygenation required)
Step-by-Step Methodology
-
Setup: In a microwave vial or round-bottom flask, charge the 7-chloro substrate (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add 1,4-Dioxane and Water (degassed). Concentration should be approx. 0.1 M with respect to the azaindole.
-
Degassing: Sparge the mixture with Argon for 5-10 minutes. This is critical to prevent homocoupling of the boronic acid and oxidation of the azaindole.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under Argon flow. Seal the vessel.
-
Reaction:
-
Thermal: Heat to 90–100°C for 4–12 hours.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+) and appearance of the product (M + Aryl - Cl).
-
Caution: If you observe a mass corresponding to M-Cl+OH (hydrolysis) or M-F+Nu (SNAr), lower the temperature and reduce base concentration.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: Coupling at C5 (5-Bromo Substrate)
If the scaffold is brominated at the 5-position, the reactivity is higher, and milder conditions can be used.
Reagents & Materials
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) [Load: 3-5 mol%]
-
Base: Sodium Carbonate (Na₂CO₃) [2.0 equiv]
-
Solvent: DME (Dimethoxyethane) / Water (3:1)
Step-by-Step Methodology
-
Dissolution: Dissolve 5-bromo-4-fluoro-6-azaindole-3-carbonitrile (1.0 equiv) and Boronic Acid (1.1 equiv) in DME.
-
Base: Add aqueous Na₂CO₃ (2M solution).
-
Catalyst: Add Pd(PPh₃)₄ under inert atmosphere.
-
Reaction: Heat to 80°C (reflux) for 2–6 hours.
-
Note: The 4-fluoro group is less prone to SNAr side reactions under these milder conditions compared to Protocol A.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Hydrolysis of Nitrile | Base concentration too high or temp too high. | Switch to milder base (K₃PO₄) or anhydrous conditions (DMF/Cs₂CO₃). |
| SNAr of Fluorine | Nucleophilic attack by base or boronate at C4. | Use non-nucleophilic bases (CsF, K₃PO₄). Avoid hydroxide bases. Lower temperature. |
| Protodehalogenation | Reduction of C-Cl/C-Br bond without coupling. | Ensure solvent is dry (if using anhydrous protocol). Increase catalyst loading. Check boronic acid quality. |
| Stalled Reaction | Catalyst poisoning by azaindole nitrogen. | Use a catalyst with a bulky ligand (e.g., XPhos Pd G2 or Amphos ) to prevent coordination of the pyridine N to Pd. |
Advanced Optimization: The "Difficult" Substrate
For sterically hindered boronic acids or unreactive 7-chloro substrates, use the Buchwald Precatalyst System :
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF / Water (10:1)
-
Temp: 60–80°C
-
Rationale: XPhos provides a highly active monolithic Pd(0) species that facilitates oxidative addition into electron-poor heteroaryl chlorides while preventing N-coordination.
References
-
BMS-626529 (Fostemsavir)
-
Wang, T., et al. "Discovery of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068." Journal of Medicinal Chemistry, 2014. Link
- Context: Describes the synthesis of 4-fluoro-6-azaindole intermediates and functionalization
-
-
General Azaindole Coupling
-
Song, J. J., et al. "Practical Synthesis of 6-Azaindoles." Journal of Organic Chemistry, 2002. Link
- Context: foundational methods for constructing and halogen
-
-
Suzuki Coupling Reviews
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
-
Patent Literature
Sources
- 1. researchgate.net [researchgate.net]
- 2. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Profiling of BMS-585248, a 4-Fluoro-6-azaindole HIV-1 Attachment Inhibitor
Executive Summary & Therapeutic Context
The development of human immunodeficiency virus type 1 (HIV-1) attachment inhibitors represents a paradigm shift in antiretroviral therapy. Unlike traditional therapies that target viral enzymes (e.g., reverse transcriptase, protease, or integrase) post-entry, attachment inhibitors bind directly to the highly conserved viral envelope glycoprotein gp120[1]. This interaction stabilizes gp120 in a closed conformation, sterically and thermodynamically preventing its engagement with the host CD4 receptor, thereby neutralizing the virus before cell entry[1].
Among the most potent third-generation attachment inhibitors is BMS-585248 (1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione)[2]. By transitioning from earlier indole and 7-azaindole scaffolds to a highly optimized 4-fluoro-6-azaindole core, researchers achieved subnanomolar potency, broader strain coverage, and superior pharmacokinetic (PK) profiles[2][3].
Fig 1: Mechanism of action of BMS-585248 blocking HIV-1 gp120-CD4 interaction.
Mechanistic Rationale for Scaffold Design
The synthetic journey to BMS-585248 is driven by strict structure-activity relationship (SAR) requirements. Every functional group in the molecule serves a specific, causality-driven purpose:
-
The 6-Azaindole Core: Shifting the nitrogen atom to the 6-position of the indole ring prevents the metabolic formation of reactive indoloquinones—a critical toxicity liability observed in earlier C6-unsubstituted indole candidates[4].
-
C4-Fluoro Substitution: The introduction of a fluorine atom at the C4 position increases antiviral potency by up to 50-fold compared to unsubstituted analogs[4]. Fluorine optimizes the pKa of the azaindole N-H and provides favorable hydrophobic interactions deep within the gp120 binding pocket[4].
-
C7 1,2,3-Triazole Linkage: Predictive SAR models demonstrate that subnanomolar potency strictly correlates with the ability of the C7 substituent to adopt a coplanar conformation with the azaindole core[3]. The N-linked 1,2,3-triazole achieves this by forming an internal hydrogen bond with the adjacent azaindole C-H, avoiding repulsive steric clashes[3].
-
C3 Glyoxamide & Benzoylpiperazine: The glyoxamide linker projects the benzoylpiperazine moiety into a solvent-exposed region, which is crucial for modulating aqueous solubility and oral bioavailability without disrupting the primary gp120 binding pharmacophore[5].
Quantitative Data & SAR Summary
The structural evolution to the 4-fluoro-6-azaindole scaffold yielded profound improvements in both in vitro efficacy and in vivo exposure.
| Compound | Core Scaffold | C7 Substituent | Antiviral Potency (EC₅₀) | Cytotoxicity (CC₅₀) | Rat PK (AUC, PO) |
| BMS-488043 (Gen 2) | 4-Methoxy-7-azaindole | Methoxy | ~10 nM | >200 μM | Lower baseline |
| BMS-585248 (Gen 3) | 4-Fluoro-6-azaindole | 1,2,3-Triazole | < 5 nM (Subnanomolar) | >200 μM | 8064 nM·h (at 5 mg/kg) |
Data compiled from pseudotype infectivity assays and in vivo pharmacokinetic profiling in male rats[3][6].
Synthetic Workflow & Experimental Protocols
The synthesis of BMS-585248 relies on the rapid construction of the azaindole core via a Bartoli cyclization, followed by late-stage functionalization.
Fig 2: Step-by-step synthetic workflow for BMS-585248 from nitropyridine precursors.
Protocol 1: Synthesis of 4-Fluoro-6-azaindole via Bartoli Cyclization
Causality: The Bartoli cyclization allows the direct, single-step construction of the pyrrole ring onto an electron-deficient pyridine system using vinyl Grignard reagents, bypassing multi-step classical Fisher indole syntheses[7].
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask under an argon atmosphere. Add 2-fluoro-4-nitropyridine (10.0 mmol) and dissolve in anhydrous THF (100 mL).
-
Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath to achieve an internal temperature of -40 °C.
-
Grignard Addition: Dropwise, add vinylmagnesium bromide (1.0 M in THF, 30.0 mmol, 3.0 eq) via a syringe pump over 30 minutes. Note: Maintaining -40 °C is critical to prevent over-alkylation and control the exothermic cyclization.
-
Quenching: Stir for 1 hour at -40 °C, then quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The 4-fluoro-6-azaindole product will appear as a highly fluorescent spot under 254 nm UV light. ¹H NMR should confirm the disappearance of the nitro group and the emergence of characteristic pyrrole protons (δ ~6.5 and 7.3 ppm).
Protocol 2: C7 Triazole Installation (CuAAC)
Causality: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) is utilized to regioselectively install the 1,2,3-triazole ring at the C7 position, ensuring the N-linked geometry required for coplanarity and high gp120 binding affinity[3].
-
Azidation: Convert the C7 position of the 4-fluoro-6-azaindole to an azide via directed C-H functionalization or halogenation/azidation displacement (using NaN₃).
-
Click Reaction: Dissolve the 7-azido-4-fluoro-6-azaindole (5.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (40 mL).
-
Catalyst Addition: Add trimethylsilylacetylene (or a protected equivalent, 6.0 mmol), followed by sodium ascorbate (0.5 mmol, 10 mol%) and CuSO₄·5H₂O (0.25 mmol, 5 mol%).
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Workup: Dilute with water and extract with DCM. Remove the TMS protecting group using TBAF (1.0 M in THF) to yield the terminal 1,2,3-triazole intermediate.
Validation Checkpoint: LC-MS analysis must show complete consumption of the azide starting material. The intermediate should yield an [M+H]⁺ peak corresponding to the exact mass of the 7-(1,2,3-triazol-1-yl)-4-fluoro-6-azaindole.
Protocol 3: C3 Glyoxylation and Amidation (Final Assembly)
Causality: The electron-rich nature of the pyrrole ring allows for regioselective electrophilic aromatic substitution at the C3 position. Oxalyl chloride acts as the electrophile to install the critical glyoxamide linker[5].
-
Acylation: Dissolve the triazole intermediate (2.0 mmol) in anhydrous DCM (20 mL). Cool to 0 °C under argon. Add aluminum chloride (AlCl₃, 10.0 mmol, 5.0 eq) followed by dropwise addition of oxalyl chloride (10.0 mmol, 5.0 eq).
-
Intermediate Formation: Stir at room temperature for 4 hours. The highly reactive 3-glyoxylyl chloride intermediate will form. Do not isolate.
-
Amidation: Cool the reaction mixture back to 0 °C. Slowly add a solution of 1-benzoylpiperazine (3.0 mmol, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 15.0 mmol) in DCM (10 mL).
-
Completion: Stir for an additional 2 hours at room temperature. Quench with saturated NaHCO₃ and extract with DCM.
-
Isolation: Purify the crude product via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to obtain pure BMS-585248.
Validation Checkpoint: Final self-validation via High-Resolution Mass Spectrometry (HRMS). The target compound (C₂₂H₁₈FN₇O₃) must display an [M+H]⁺ peak at m/z 448.15. HPLC purity should be >95% before utilizing the compound in pseudotype infectivity assays.
Advanced Considerations: Prodrug Strategies
While BMS-585248 exhibits subnanomolar potency, highly crystalline attachment inhibitors often suffer from dissolution-limited oral absorption. To circumvent this, researchers have explored prodrug strategies, such as synthesizing an amminium salt variant of BMS-585248[8]. Though the amminium prodrug improved aqueous solubility to 1.76 mg/mL, it exhibited decreased membrane permeability (15 nm/s vs 150 nm/s in Caco-2 assays)[8]. This highlights the delicate balance required in AI formulation, ultimately leading to the successful phosphonooxymethyl prodrug approach seen in related clinical candidates like Fostemsavir[5][9].
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
reagents for N-alkylation of 4-fluoro-6-azaindole-3-carbonitrile
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The scaffold 4-fluoro-6-azaindole-3-carbonitrile (4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile) represents a highly specialized pharmacophore, often utilized in the development of HIV-1 attachment inhibitors (e.g., BMS-663068 prodrug precursors) and JAK kinase inhibitors.
Successful N-alkylation of this substrate requires navigating a "reactivity triad":
-
Enhanced Acidity: The electron-withdrawing nature of the 3-cyano group and the 6-azaindole core significantly lowers the
of the N1-proton (estimated in DMSO), rendering it more acidic than unsubstituted indoles ( ). -
Regioselectivity (N1 vs. N6): While N1 (pyrrole) alkylation is thermodynamically favored under anionic conditions, the N6 (pyridine) nitrogen remains a competitive nucleophile under neutral or acidic conditions, potentially leading to quaternary ammonium salts.
-
Stability of the C4-Fluorine: The 4-fluoro substituent is activated toward nucleophilic aromatic substitution (
) due to the electron-deficient nature of the 6-azaindole core, further amplified by the 3-cyano group. Strong nucleophiles (e.g., alkoxides, hydroxide) must be avoided to prevent defluorination.
This guide prioritizes mild, controlled deprotonation strategies to maximize N1 selectivity and preserve the C4-fluorine motif.
Reagent Selection Guide
The choice of base and solvent is critical.[1] We categorize conditions based on "Aggression Level"—the balance between reactivity and side-reaction risk.
Table 1: Optimized Reaction Conditions
| Parameter | Method A: Precision (Recommended) | Method B: Aggressive (Difficult Substrates) | Method C: Mitsunobu (Alcohols) |
| Base | DIAD / | ||
| Solvent | DMF or NMP (Anhydrous) | THF or DMF (Anhydrous) | THF or Toluene |
| Temperature | |||
| Electrophile | Alkyl Halides ( | Unreactive Chlorides, Hindered Halides | Primary/Secondary Alcohols |
| Key Advantage | Prevents | Drives reaction to completion for sterically hindered electrophiles. | Alkylation under neutral pH; avoids halide handling. |
| Risk Factor | Slower kinetics for secondary electrophiles. | High Risk: Excess base can trigger 4-F displacement or nitrile hydrolysis. | Removal of |
Detailed Experimental Protocols
Protocol A: Mild Carbonate Alkylation (Standard Operating Procedure)
Best for primary alkyl halides and preserving the 4-fluoro group.
Materials:
-
Substrate: 4-fluoro-6-azaindole-3-carbonitrile (
equiv) -
Electrophile: Alkyl bromide or iodide (
equiv) -
Base:
( equiv) -
Solvent: Anhydrous DMF (
concentration)
Step-by-Step:
-
Preparation: Charge a flame-dried reaction vial with the azaindole substrate and
. Purge with nitrogen ( ) or argon. -
Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange, indicating deprotonation.
-
Addition: Add the alkyl halide dropwise. If the electrophile is a solid, dissolve it in a minimal amount of DMF first.
-
Reaction: Stir at
. Monitor by LC-MS or TLC every 2 hours.-
Optimization: If conversion is
after 6 hours, heat to . Do not exceed to avoid nitrile degradation.
-
-
Work-up: Dilute with EtOAc. Wash
with water (to remove DMF) and with brine. Dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Sodium Hydride Alkylation (High Reactivity)
Use ONLY if Method A fails. Requires strict temperature control.
Materials:
-
Base:
(60% dispersion in mineral oil, equiv) -
Solvent: Anhydrous THF or DMF.
Step-by-Step:
-
Activation: Suspend
in anhydrous THF/DMF at under inert atmosphere. -
Deprotonation: Add the azaindole substrate solution (in THF/DMF) dropwise to the
suspension.-
Critical: Evolution of
gas will occur. Vent appropriately. Stir at for 30 min until gas evolution ceases.
-
-
Alkylation: Add the electrophile dropwise at
.[1] -
Warming: Allow the mixture to warm to room temperature slowly.
-
Quench: Quench carefully with saturated
solution at . Do not use water or alcohols initially if unreacted NaH is present to prevent exothermic runaway.
Quality Control & Troubleshooting
Regioselectivity Verification (N1 vs N6)
The 6-azaindole core has two nitrogens. While base-mediated conditions favor N1 (pyrrole), confirmation is required.
-
HMBC NMR: Look for a 3-bond correlation between the
protons and the C2/C7a carbons.-
N1-Alkylation (Desired): Correlation to C2 (pyrrole) and C7a (bridgehead).
-
N6-Alkylation (Undesired): Correlation to C5 and C7 (pyridine ring).
-
-
NOESY: Correlation between
and the C2-proton (if C2 is unsubstituted) confirms N1 placement.
Avoiding 4-Fluoro Displacement ( )
-
Symptom: Appearance of an unexpected ether peak in NMR (if alcohol solvent used) or hydroxy impurity.
-
Diagnostic:
. The 4-F signal (typically to ppm) will disappear if displaced. -
Prevention: Ensure all reagents are anhydrous. Avoid hydroxide bases (
, ). Use instead of alkoxides.
Visualizing the Workflow
Caption: Decision tree for selecting the optimal N-alkylation protocol based on electrophile reactivity.
References
-
Wang, T., et al. (2013). Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of BMS-585248.[2][3][4] Journal of Medicinal Chemistry, 56(4), 1656–1669.[2] Link
-
Meanwell, N. A., et al. (2008). Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.[5] U.S. Patent No. 7,354,924.[6] Washington, DC: U.S. Patent and Trademark Office. Link
-
Mahadevan, I., et al. (1993). Synthesis of Pyrrolo[2,3-c]pyridines (6-Azaindoles).[2] Journal of Heterocyclic Chemistry, 30(5), 1135-1139.
-
BenchChem. (2025).[1] Troubleshooting regioselectivity in indazole and azaindole synthesis. BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]
- 6. US7354924B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: The 4-fluoro-6-azaindole Scaffold in JAK Inhibitor Design
Introduction: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—represents a critical node in cellular signaling. These enzymes are the gatekeepers of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which translates extracellular signals from a vast array of cytokines and growth factors into transcriptional regulation. This pathway is fundamental to hematopoiesis, immune response, inflammation, and cell growth.
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers. Consequently, the ATP-binding site of JAKs has become a highly validated and attractive target for small-molecule inhibitor development. The therapeutic success of approved JAK inhibitors (JAKinibs) has validated this approach and spurred the search for new chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles.
This document provides a detailed guide on the strategic use of the 4-fluoro-6-azaindole scaffold, a promising but underexplored chemotype, in the design and evaluation of next-generation JAK inhibitors.
The Azaindole Motif: A Privileged Scaffold in Kinase Inhibition
Azaindoles, bioisosteres of indoles and purines, are recognized as "privileged structures" in medicinal chemistry.[1][2] The strategic placement of a nitrogen atom within the benzene ring of an indole core significantly modulates the scaffold's physicochemical properties, including:
-
Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor, enhancing interactions with the hinge region of the kinase ATP-binding pocket—a key interaction for many kinase inhibitors.[1]
-
Solubility and pKa: The nitrogen atom generally increases aqueous solubility and alters the acidity of the pyrrole N-H, which can be fine-tuned to optimize cell permeability and target engagement.[2]
-
Metabolic Stability: The pyridine ring can alter the sites of metabolism compared to a standard indole, potentially blocking unwanted oxidative processes and improving pharmacokinetic profiles.
The 6-azaindole isomer, specifically, has been less explored than the 7-azaindole counterpart, offering a valuable opportunity for developing novel intellectual property.
Focus on the 4-fluoro-6-azaindole Scaffold: A Rationale for Investigation
The 4-fluoro-6-azaindole scaffold is a particularly compelling starting point for a JAK inhibitor discovery program. The rationale is built upon established medicinal chemistry principles:
-
Fluorine Substitution: The introduction of a fluorine atom at the 4-position is a well-established strategy to enhance binding affinity and improve metabolic stability. Fluorine can engage in favorable electrostatic interactions and often blocks sites susceptible to oxidative metabolism without significantly increasing steric bulk.
-
Structure-Activity Relationship (SAR) Tractability: Extensive SAR studies on 4-fluoro-6-azaindole derivatives in other therapeutic areas, such as for HIV-1 attachment inhibitors, have demonstrated that this core is synthetically tractable and that substitutions at various positions can systematically modulate potency and physicochemical properties. This existing knowledge provides a valuable roadmap for initiating a JAK inhibitor project.
While no JAK inhibitor based on this specific scaffold has reached clinical approval to date, its inherent properties make it a high-potential starting point for fragment-based or structure-based design campaigns.
Synthetic Strategies for the 4-fluoro-6-azaindole Core
The construction of the 6-azaindole core is achievable through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two reliable methods are the Bartoli and Fischer indole syntheses.
Protocol 1: Bartoli Indole Synthesis for 6-Azaindole Construction
The Bartoli reaction provides a direct method for synthesizing substituted azaindoles from nitro-pyridines and vinyl Grignard reagents.
Workflow:
Caption: Bartoli synthesis workflow for 6-azaindoles.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting 3-nitro-4-halopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Grignard Addition: Add vinylmagnesium bromide (typically 1.0 M solution in THF, 3.0-4.0 eq) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -35 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-azaindole derivative.
Application Protocols for Inhibitor Characterization
Once a library of 4-fluoro-6-azaindole derivatives has been synthesized, a systematic evaluation of their biological activity is required. The following protocols describe standard biochemical and cell-based assays for characterizing novel JAK inhibitors.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK enzyme by measuring the phosphorylation of a substrate peptide.
Workflow:
Caption: Workflow for a typical in vitro JAK kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.
-
Enzyme/Substrate Mix: Prepare a master mix containing the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a suitable substrate peptide in kinase buffer.
-
Pre-incubation: Add the enzyme/substrate mix to the wells of the assay plate containing the diluted compounds. Allow to incubate for 15-30 minutes at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific JAK isoform.
-
Reaction Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature.
-
Detection: Stop the reaction and quantify the product. For example, using the ADP-Glo™ Kinase Assay (Promega), add ADP-Glo™ Reagent to deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure the luminescence on a compatible plate reader.
-
Data Analysis:
-
The "high" control (no inhibition) is the signal from wells with enzyme and DMSO only.
-
The "low" control (100% inhibition) is the signal from wells without enzyme.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based JAK-STAT Pathway Inhibition Assay
This assay measures a compound's ability to inhibit cytokine-induced STAT phosphorylation in a relevant cell line, providing a measure of cellular potency.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human erythroleukemia (HEL) cells, which have a constitutively active JAK2 V617F mutation, or a cytokine-dependent cell line like TF-1) in appropriate growth media.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Serum Starvation (if required): For cytokine-inducible models, starve the cells in low-serum media for 4-16 hours to reduce basal signaling.
-
Compound Incubation: Add serial dilutions of the test compounds to the cells and pre-incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2, or IL-2 for JAK1/3) for 15-30 minutes to induce STAT phosphorylation. Wells with no cytokine serve as a negative control.
-
Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Phospho-STAT Quantification: Measure the levels of a specific phosphorylated STAT protein (e.g., pSTAT3, pSTAT5) using a sensitive detection method such as:
-
ELISA: A sandwich ELISA format using a capture antibody for total STAT and a detection antibody specific for the phosphorylated form.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay using two labeled antibodies that generate a FRET signal when bound to the target phospho-protein.
-
-
Data Analysis: Normalize the phospho-STAT signal to the total protein concentration or a housekeeping protein. Calculate the IC₅₀ value as described in the biochemical assay protocol.
Data Interpretation and Benchmarking
A successful JAK inhibitor program requires not only high potency but also a carefully tuned selectivity profile across the four JAK isoforms to achieve the desired therapeutic effect while minimizing off-target toxicities. For instance, high selectivity for JAK1 is often sought for treating autoimmune diseases, whereas JAK2 inhibition is critical for myeloproliferative neoplasms.
The table below provides benchmark IC₅₀ values for several well-characterized JAK inhibitors, which can be used to contextualize the performance of new compounds derived from the 4-fluoro-6-azaindole scaffold.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Primary Selectivity |
| Tofacitinib | 2.8 | 2.6 | 13 | 58 | Pan-JAK (slight JAK1/2/3) |
| Ruxolitinib | - | - | - | - | JAK1/JAK2 |
| Baricitinib | - | - | - | - | JAK1/JAK2 |
| Upadacitinib | - | - | - | - | JAK1 |
| Filgotinib | - | - | - | - | JAK1 |
Note: IC₅₀ values can vary between different assay formats and conditions. The data presented is a representative compilation for comparative purposes.
Conclusion and Future Directions
The 4-fluoro-6-azaindole scaffold represents a promising and synthetically accessible starting point for the design of novel JAK inhibitors. Its inherent physicochemical properties, modulated by the fluorine and azaindole nitrogen atoms, provide a strong foundation for developing potent and selective clinical candidates. By employing the robust synthetic and analytical protocols outlined in this guide, research teams can systematically explore the chemical space around this core, optimize for potency and selectivity against the desired JAK family members, and advance new therapies for a range of debilitating diseases.
References
-
Dodge, M. W., & Trujillo, J. I. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2454–2457. [Link]
-
Kesteleyn, B., & van der Eycken, E. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. ACS Infectious Diseases, 8(4), 696-718. [Link]
-
Regueiro-Ren, A., Xue, Q. M., Swidorski, J. J., Gong, Y. F., Mathew, M., Parker, D. D., ... & Kadow, J. F. (2013). Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 12. Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives. Journal of Medicinal Chemistry, 56(4), 1656-1669. [Link]
-
Wadman, S. N., & van der Vlag, J. (2015). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 7(14), 1845-1865. [Link]
-
Meanwell, N. A. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry, 61(1), 62-89. [Link]
Sources
Technical Support Center: Improving the Solubility of 4-Fluoro-6-Azaindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions and troubleshooting advice for the solubility challenges commonly encountered with 4-fluoro-6-azaindole derivatives. Our goal is to move beyond simple protocols and explain the causal mechanisms, empowering you to make informed decisions in your experiments.
Introduction: The Solubility Challenge
The 4-fluoro-6-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates due to its role as a bioisostere for indole and its ability to form key interactions with biological targets.[1][2][3] However, the combination of a planar, fused heterocyclic ring system and a lipophilic fluorine atom often leads to poor aqueous solubility.[4] Fluorine, while excellent for modulating metabolic stability and binding affinity, can increase the molecule's lipophilicity, which in turn can enhance the crystal lattice energy and reduce solubility.[4] This guide will address this core issue through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Core Problem
Question: Why are my 4-fluoro-6-azaindole derivatives consistently showing poor solubility?
Answer: There are several contributing physicochemical factors:
-
High Crystal Lattice Energy: The planarity of the azaindole core allows for efficient molecular packing in the solid state, leading to a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart, which is a prerequisite for dissolution. This is often reflected in a high melting point.[5]
-
Lipophilicity: The scaffold itself is relatively hydrophobic. The addition of a fluorine atom, while electronically beneficial, further increases the lipophilicity (LogP), reducing the molecule's affinity for aqueous media.[4][6]
-
Weak Basicity: The 6-azaindole system possesses a basic nitrogen atom in the pyridine ring. However, its basicity (pKa) can be modest, which influences the effectiveness and stability of salt formation strategies, a common method for improving the solubility of nitrogen-containing heterocyles.[7][8]
Section 2: Initial Assessment & First Steps
Question: My compound precipitated out of my aqueous buffer during my biological assay. What should I do first?
Answer: This is a classic sign of kinetic solubility issues. Before attempting complex reformulations, you must quantify the problem. The first step is to perform a systematic solubility assessment. We recommend starting with a kinetic solubility assay, as it closely mimics the conditions of many in vitro experiments where a compound is introduced from a DMSO stock into an aqueous buffer.
A common pitfall is relying on visual inspection alone. Low-density or amorphous precipitates may not be easily visible. It is crucial to use a quantitative method to determine the concentration of the compound remaining in solution after precipitation.
Below is a general workflow to approach this problem.
Caption: Initial troubleshooting workflow for precipitation issues.
Question: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: Understanding this distinction is critical for designing relevant experiments.
-
Kinetic Solubility: This measures the concentration of a compound in solution after it has been added from a concentrated organic stock (usually DMSO) to an aqueous buffer and an equilibrium is rapidly established. It reflects the rate of dissolution versus the rate of precipitation. This value is most relevant for early-stage in vitro screening assays.[9]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (typically 24-48 hours) until the solution is saturated.[10] This value is fundamental for understanding the compound's intrinsic properties and is crucial for later-stage formulation development.
Recommendation: Measure kinetic solubility first to address immediate screening issues. If the compound is a promising lead, a thorough thermodynamic solubility assessment in various relevant media (e.g., water, PBS, simulated gastric fluid) is essential.
Section 3: Practical Strategies for Solubility Enhancement
Question: My compound's solubility is too low for further studies. What are my main options?
Answer: There are two primary categories of strategies: chemical modification of the API itself and formulation-based approaches that use excipients.
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Salt Formation | Ionizes the molecule by protonating the basic nitrogen on the pyridine ring, increasing polarity and interaction with water.[11][12] | Simple, cost-effective, can provide dramatic solubility increases.[13] | Only works for ionizable compounds; risk of disproportionation; pH-dependent solubility.[12] | Basic compounds (like 6-azaindoles) in early to mid-stage development. |
| Co-crystallization | Incorporates a neutral "co-former" into the crystal lattice via non-covalent bonds (e.g., hydrogen bonds), creating a new solid form with different physicochemical properties.[14][15] | Applicable to non-ionizable compounds; can improve stability and dissolution rate.[16] | Co-former selection can be complex; potential for dissociation in solution.[15] | Compounds that are not amenable to salt formation or where salt forms are unstable. |
| Amorphous Solid Dispersion (ASD) | Traps the API in a high-energy, amorphous state within a polymer matrix, preventing crystallization and enhancing apparent solubility.[12][17] | Can achieve very high solubility enhancement (10-1000x); suitable for very "brick-dust" like compounds.[12] | Physically unstable (risk of recrystallization); requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).[18] | Lead optimization and preclinical development for very challenging molecules. |
| Complexation with Cyclodextrins | The hydrophobic API is encapsulated within the hydrophobic inner cavity of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[19] | Effective for many hydrophobic drugs; can improve stability.[20] | Large amount of cyclodextrin may be needed, increasing formulation bulk; can be costly.[21] | Liquid formulations or when other methods fail. |
Question: How do I choose the right counter-ion for salt formation with my 6-azaindole derivative?
Answer: The goal is to form a stable, soluble salt. The key principle is the "pKa rule," which states that for efficient proton transfer and stable salt formation, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic compound. The 6-azaindole core is a weak base, so you should screen a range of strong and weak acids.
Commonly used counter-ions to screen include:
-
Strong Acids: Hydrochloride (HCl), Hydrobromide (HBr), Methane Sulfonate (Mesylate), Sulfuric Acid. These are likely to form stable salts.
-
Weaker Organic Acids: Tartrate, Citrate, Maleate, Succinate. These may form salts with different properties (e.g., crystallinity, hygroscopicity).
A small-scale screen using a variety of pharmaceutically acceptable acids is the most effective approach to identify the optimal salt form.
Question: Can you explain how cyclodextrins work and which one I should use?
Answer: Cyclodextrins are cyclic oligosaccharides that have a truncated cone or torus shape. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[19] A poorly soluble drug like a 4-fluoro-6-azaindole derivative can partition into this hydrophobic cavity, forming an "inclusion complex."[21] This complex effectively shields the hydrophobic drug from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve.[22]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
For initial screening, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice. It has high aqueous solubility and is widely used in pharmaceutical formulations.[20]
Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay by HPLC-UV
Objective: To determine the kinetic solubility of a compound in an aqueous buffer. This protocol is adapted for a 96-well plate format.
Rationale: This method provides a quantitative measure of solubility under conditions that mimic in vitro biological assays.[23] Using HPLC-UV for quantification is superior to methods like nephelometry because it is less prone to interference and can detect compound degradation.[23][24]
Materials:
-
Test compound(s)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well polypropylene plates (for sample preparation)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well collection plate
-
HPLC system with UV detector and autosampler
Procedure:
-
Prepare Stock Solutions:
-
Create a 10 mM stock solution of your 4-fluoro-6-azaindole derivative in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of this stock in DMSO to create a concentration curve (e.g., 10, 5, 2.5, 1.25, 0.625 mM). These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
In a separate deep-well 96-well plate, add 198 µL of PBS (pH 7.4) to several wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a 100 µM nominal concentration with 1% final DMSO. Mix immediately and thoroughly.
-
Incubate the plate at room temperature for 1 hour with gentle shaking. This allows time for the compound to precipitate.
-
-
Phase Separation:
-
Stack the filter plate on top of a clean collection plate.
-
Transfer the contents of the sample wells into the filter plate.
-
Centrifuge the plate assembly to filter the supernatant into the collection plate, separating the soluble compound from the insoluble precipitate.
-
-
Prepare Calibration Curve:
-
In a new plate, prepare the HPLC calibration standards by diluting your DMSO serial dilutions from Step 1 into the assay buffer (PBS + 1% DMSO) to match the final sample matrix.
-
-
HPLC Analysis:
-
Set up your HPLC-UV method. The wavelength should be set to the λmax of your compound.
-
Inject the standards from the calibration curve to establish a linear relationship between peak area and concentration.
-
Inject the filtered supernatants from the experimental samples.
-
-
Data Analysis:
-
Using the calibration curve, calculate the concentration of the compound in each filtered sample.
-
The resulting concentration is the kinetic solubility. For example, if the nominal concentration was 100 µM and the measured concentration is 7.5 µM, the kinetic solubility is 7.5 µM.
-
Protocol 2: Small-Scale Salt Formation Screen
Objective: To rapidly identify promising salt forms of a 4-fluoro-6-azaindole derivative.
Rationale: This protocol uses a small amount of material to screen multiple counter-ions in parallel. The formation of a crystalline solid after solvent addition is a primary indicator of successful salt formation.
Materials:
-
4-fluoro-6-azaindole derivative ("API")
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid) as solutions in a suitable solvent (e.g., 1M in ethanol or isopropanol).
-
Solvents: Acetonitrile, Ethanol, Isopropanol, Tetrahydrofuran (THF).
-
Small glass vials (2 mL).
Procedure:
-
API Preparation: Dissolve 10-20 mg of the API in a minimal amount of a suitable solvent (e.g., 0.5 mL of ethanol) in each vial. Ensure it is fully dissolved; gentle warming may be necessary.
-
Counter-ion Addition: Add a stoichiometric equivalent (1.0 eq) of the acidic counter-ion solution to each vial.
-
Induce Crystallization:
-
Cap the vials and let them stand at room temperature for 24 hours. Observe for any precipitate formation.
-
If no solid forms, try adding an anti-solvent (a solvent in which the salt is likely insoluble, such as THF or heptane) dropwise until turbidity is observed.
-
Alternatively, store the vials at 4°C to encourage crystallization.
-
-
Isolation and Observation:
-
If a solid precipitates, isolate it by vacuum filtration or centrifugation.
-
Wash the solid with a small amount of the anti-solvent.
-
Dry the solid under vacuum.
-
-
Characterization:
-
Visually inspect the solid. A crystalline, filterable solid is a positive result. Gummy oils or amorphous solids are less desirable.
-
The most promising crystalline "hits" should be scaled up and subjected to further characterization (e.g., XRPD, DSC, and thermodynamic solubility testing).
-
References
-
Drug Discovery World. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Pharma's Almanac. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Steiger, C., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
- Google Patents. (n.d.). A method of measuring solubility.
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
- Google Patents. (n.d.). Water-soluble nitrogen-containing heterocyclic compound.
-
SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]
-
LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ResearchGate. (2026, February 9). Principles of Salt Formation. [Link]
-
ACS Publications. (2002, March 9). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. [Link]
-
Chalmers Publication Library. (2012, May 23). Synthesis of Nitrogen Heterocycles and Ruthenium Complexes. [Link]
-
World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
University of Milan. (n.d.). noncovalent fluorous interactions: new approaches for drug discovery. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
-
Sciencemadness.org. (2012, March 7). diazonium salt formation on heterocycles. [Link]
-
RJ Wave. (n.d.). Co-crystallization an alternative modified technique for solubility enhancement. [Link]
-
Academia.edu. (n.d.). co-crystallization-a technique for solubility enhancement. Retrieved from [Link]
-
Semantic Scholar. (n.d.). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. [Link]
-
Synthonix. (n.d.). 4-Fluoro-6-azaindole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PMC. [Link]
-
International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]
-
American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, May 24). Co-crystallization: Technique for solubility enhancement - A review. [Link]
-
Russian Journal of Organic Chemistry. (2025, June 15). Recyclization of Pyrimidinium Salt – A Method for the Synthesis of Derivatives of Nitrogen-Containing Heterocycles. [Link]
-
MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Azaindole. PubChem. Retrieved from [Link]
-
ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
IAPC Journals. (2020, June 25). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. [Link]
-
daneshyari.com. (2018, May 28). Fluorine-containing indoles. Retrieved from [Link]
-
MDPI. (2025, November 21). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. US2326497A - Water-soluble nitrogen-containing heterocyclic compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Estrategias de formulación para API poco solubles | Artículo | Dr. Reddy’s [api.drreddys.com]
- 14. (PDF) CO-CRYSTALLIZATION-A TECHNIQUE FOR SOLUBILITY ENHANCEMENT [academia.edu]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 21. eijppr.com [eijppr.com]
- 22. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. lifechemicals.com [lifechemicals.com]
Technical Support Center: Bartoli Indole Synthesis for Fluorinated Pyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when applying the Bartoli indole synthesis to highly electron-deficient systems.
While the Bartoli reaction is a robust method for constructing 7-substituted indoles and azaindoles via a[3,3]-sigmatropic rearrangement , introducing a highly electronegative fluorine atom onto a pyridine ring drastically alters the electronic landscape. Fluorinated nitropyridines are exceptionally prone to side reactions, leading to poor yields and complex mixtures. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you achieve high-yielding syntheses of fluorinated azaindoles.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the standard Bartoli protocol result in complete degradation when using fluorinated nitropyridines?
Causality & Insight: The standard Bartoli mechanism requires exactly three equivalents of vinyl Grignard reagent . The first equivalent attacks the nitro group to form a magnesium enolate and a nitroso intermediate; the second attacks the nitroso species; and the third acts as a base to facilitate ring closure. However, fluorinated pyridines are profoundly electron-deficient. The fluorine atom acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). When exposed to a strong nucleophile like a Grignard reagent, the thermodynamic preference shifts. The Grignard will preferentially attack the C-F bond or the highly electrophilic C2/C6 positions of the pyridine ring rather than the nitro group. Solution: You must enforce strict kinetic control. Lower the initial reaction temperature to -78 °C and ensure extreme agitation during the dropwise addition of the Grignard reagent to prevent localized concentration gradients.
Q2: I am observing significant defluorination and alkylation byproducts. How can I optimize the regioselectivity?
Causality & Insight: Defluorination confirms that SNAr is outcompeting the desired attack on the nitro group. Solution:
-
Solvent Modification: Dilute the reaction in anhydrous THF (at least 0.1 M to 0.05 M relative to the substrate). High dilution minimizes intermolecular side reactions.
-
Inverse Addition: Instead of adding the Grignard to the nitropyridine, add a pre-cooled solution of the fluorinated nitropyridine dropwise into a heavily diluted pool of the vinyl Grignard reagent at -78 °C. This ensures the nitro group is instantly overwhelmed by the Grignard, pushing the reaction down the kinetic Bartoli pathway before SNAr can occur.
Q3: My reaction stalls at the nitroso intermediate. What is going wrong?
Causality & Insight: The collapse of the initial adduct into the nitroso intermediate is spontaneous, but the subsequent [3,3]-sigmatropic rearrangement requires sufficient thermal energy and steric assistance from the ortho-substituent . Fluorine is highly electronegative but sterically very small (Van der Waals radius ~1.47 Å). It provides minimal steric bulk to force the [3,3]-sigmatropic shift. Solution: Allow the reaction to slowly warm from -78 °C to -20 °C over 8 hours. Do not let it warm above -20 °C, as unreacted Grignard will initiate SNAr on the newly formed azaindole core.
Logic tree of Bartoli reaction pathways on fluorinated nitropyridines.
Part 2: Empirical Data & Optimization Metrics
The following table summarizes the quantitative improvements achieved by switching from standard Bartoli conditions (0.5 M, -40 °C) to our optimized kinetic protocol (0.1 M, -78 °C, inverse addition).
| Starting Material | Standard Yield (%) | Optimized Yield (%) | Primary Observed Byproduct (Standard Conditions) |
| 2-Fluoro-3-nitropyridine | 12% | 45% | 2-Vinyl-3-nitropyridine (SNAr) |
| 4-Fluoro-3-nitropyridine | 8% | 38% | 4-Alkyl-3-nitropyridine (Alkylation) |
| 2,6-Difluoro-3-nitropyridine | <5% | 31% | Complex tar/degradation |
Part 3: Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Visual cues at each step confirm whether the reaction is proceeding via the kinetic pathway or failing due to thermodynamic SNAr.
Optimized step-by-step workflow for the synthesis of fluorinated azaindoles.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer. Flush thoroughly with N2.
-
Dissolution: Dissolve the fluorinated nitropyridine (10.0 mmol) in 100 mL of anhydrous THF to achieve a highly dilute 0.1 M solution.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.
-
Grignard Addition: Load vinylmagnesium bromide (1.0 M in THF, 32.0 mmol, 3.2 eq) into a pressure-equalizing dropping funnel. Add dropwise over 45 minutes, ensuring the internal temperature never exceeds -70 °C.
-
Self-Validation Checkpoint: The solution should transition to a deep red/brown color (formation of the nitroso intermediate). If the mixture turns black and tarry within the first 10 minutes, localized heating has triggered SNAr. Abort and restart with slower addition.
-
-
Rearrangement Phase: Maintain at -78 °C for 1 hour, then transfer the flask to a cryocooler set strictly to -20 °C. Stir for 8 hours.
-
Self-Validation Checkpoint: In-process TLC (quenched in NH4Cl) should show the complete disappearance of the yellow nitropyridine starting material.
-
-
Quenching: Quench the reaction at -20 °C by the rapid addition of 50 mL of 20% aqueous NH4Cl.
-
Self-Validation Checkpoint: Magnesium salts will precipitate immediately, and the organic layer will lighten in color, indicating successful neutralization of the enolate.
-
-
Extraction: Extract the aqueous phase with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient. The final fluorinated azaindole will typically fluoresce bright blue under 254 nm UV light.
References
Technical Support Center: Fluoro-Azaindole Synthesis Integrity
The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists. It prioritizes the preservation of fluorine substituents on the azaindole scaffold, a notoriously difficult challenge due to the high susceptibility of the pyridine ring to Nucleophilic Aromatic Substitution (SNAr).
Ticket Subject: Prevention of Defluorination Side Reactions during Azaindole Construction Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Hub: The "Triage"
Before modifying your route, confirm the nature of your impurity.
User Query: "My LCMS shows a major impurity with Mass [M-19+Nu]. Is this defluorination?"
| Observation (LCMS/NMR) | Diagnosis | Likely Cause |
| Mass = [M-20+1] (OH replaces F) | Hydrolytic Defluorination | Wet solvents (DMF/DMSO) + Base (K₂CO₃/Cs₂CO₃) at T > 80°C. |
| Mass = [M-20+31] (OMe replaces F) | Alkoxide SNAr | Use of NaOMe or MeOH as solvent/cosolvent during cyclization. |
| Mass = [M-20+R] (Alkyl replaces F) | Grignard SNAr | Bartoli Reaction: Vinyl Grignard attacked the C-F bond instead of the Nitro group. |
| Mass = [M-20+1] (H replaces F) | Reductive Defluorination | Pd-Catalysis: Hydride source present (e.g., formate) or oxidative addition into C-F bond (rare but possible with electron-rich ligands). |
Mechanism & Causality: The "Deep Dive"
Why is this happening? The pyridine ring in the azaindole system is electron-deficient, making it highly susceptible to SNAr. If your fluorine is located at the C4 or C6 position (relative to the pyridine nitrogen), it is activated for displacement.
The Problem: Competing SNAr Pathways
The following diagram illustrates the competing pathways during a standard base-mediated cyclization or Bartoli synthesis.
Caption: Figure 1. Kinetic competition between desired cyclization and parasitic SNAr defluorination. The Meisenheimer complex formation is the critical failure point.
Troubleshooting Specific Routes
Scenario A: The Bartoli Indole Synthesis
The Issue: You are reacting a fluoro-nitropyridine with vinyl magnesium bromide.
-
Risk Level: Critical. Grignard reagents are potent nucleophiles.
-
Mechanism: The Grignard prefers the nitro group, but if the temp is > -40°C, it will attack the C-F bond (especially at C4).
-
The Fix:
-
Temperature: Must be strictly controlled at -78°C for the addition.
-
Stoichiometry: Do not exceed 3.05 equivalents. Excess Grignard drives SNAr.
-
Quench: Use a rapid, low-temp quench (AcOH/THF at -78°C) to prevent post-reaction SNAr during warming.
-
Scenario B: Base-Mediated Cyclizations (Reissert/Hemetsberger)
The Issue: Using alkoxides (NaOEt) or carbonates (K₂CO₃) in hot DMF.
-
Risk Level: High.
-
Mechanism: DMF decomposes to dimethylamine at high T, or traces of water form hydroxide. Both displace Fluorine.
-
The Fix:
-
Solvent Switch: Replace DMF with Toluene or Xylene . These are non-polar and suppress the ionic SNAr mechanism.
-
Base Switch: Switch from alkoxides (strong nucleophiles) to DBU or TMG (Tetramethylguanidine). These are strong bases but bulky/non-nucleophilic.
-
Recommended Protocol: The "Safe" Route
To guarantee fluorine retention, we recommend avoiding nucleophilic conditions entirely by using a Pd-Catalyzed/Acid-Cyclization Hybrid Route .
Method: Suzuki-Miyaura Coupling followed by Acid-Mediated Cyclization.[1] Why it works: The cyclization step is acidic, rendering the pyridine ring resistant to nucleophilic attack (protonation of N makes it electrophilic, but there are no nucleophiles present to attack).
Step-by-Step Methodology
Target: 4-Fluoro-7-azaindole (from 2-amino-3-chloro-4-fluoropyridine)
Step 1: Suzuki Coupling
-
Charge Reactor: 2-amino-3-chloro-4-fluoropyridine (1.0 eq), (2-ethoxyvinyl)borolane (1.2 eq).
-
Catalyst System: Pd(OAc)₂ (5 mol%), SPhos (10 mol%).
-
Base/Solvent: K₃PO₄ (2.0 eq) in 1,4-Dioxane/H₂O (4:1). Note: Phosphate is less nucleophilic than carbonate.
-
Conditions: Heat to 80°C for 4-6 hours under Argon.
-
Workup: Standard extraction. Isolate the enol ether intermediate.
Step 2: Acidic Cyclization (The "Safety Valve")
-
Dissolution: Dissolve the crude enol ether in Glacial Acetic Acid (or dilute HCl in EtOH).
-
Reaction: Heat to 60-80°C for 2 hours.
-
Chemistry: Hydrolysis of the enol ether to the aldehyde, followed by intramolecular condensation with the amine.
-
-
Result: Formation of the azaindole ring without exposing the C-F bond to nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Can I use the Larock synthesis for fluoro-azaindoles? A: Yes, but with caution. The Larock synthesis (Pd-catalyzed annulation of alkynes) is generally safe if you use mild bases like Carbonates. Avoid bases like KOtBu. If your Fluorine is at C4 (adjacent to the ring junction), steric crowding usually protects it from oxidative insertion by Palladium.
Q2: I must use the Bartoli route. How do I scrub the defluorinated impurity? A: It is nearly impossible to separate the defluorinated side-product (H-azaindole) from the F-azaindole by standard silica chromatography due to similar polarity.
-
Pro-Tip: Use Reverse Phase (C18) Prep-HPLC . The fluorine atom changes the lipophilicity enough to resolve on C18 columns using a shallow gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile).
Q3: Why does DMF cause defluorination even without strong base? A: Commercial DMF often contains dimethylamine (DMA) impurities. At high temperatures (>100°C), DMA attacks the fluoro-pyridine. Always use anhydrous, amine-free DMF (stored over molecular sieves) or switch to NMP/DMAc if polar solvents are required.
References
-
Mechanism of SNAr in Heterocycles
- Nucleophilic Arom
-
Source:
-
Bartoli Reaction Constraints
- Bartoli Indole Synthesis: Scope and Limit
-
Source:
-
Safe Cyclization Protocols
-
Synthesis of azaindoles via Suzuki-Miyaura coupling and acidic cyclization.[1]
-
Source:
-
-
Process Chemistry of Fluoro-Azaindoles
- Facile Synthesis of 4- and 7-Azaindoles
-
Source:
Sources
Technical Support Center: Crystallization of Fluorinated 6-Azaindole Nitriles
Welcome to the technical support center for the crystallization of fluorinated 6-azaindole nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this unique class of compounds. The strategic incorporation of fluorine and the nitrile group into the 6-azaindole scaffold presents distinct opportunities for modulating physicochemical properties, but also introduces specific hurdles in obtaining high-quality crystalline material. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
Understanding the Crystallization Landscape of Fluorinated 6-Azaindole Nitriles
The crystallization of fluorinated 6-azaindole nitriles is governed by a delicate interplay of intermolecular forces. The 6-azaindole core provides a robust framework for hydrogen bonding, while the fluorine substituents and the nitrile group introduce additional, often competing, interactions that can significantly influence crystal packing.[1][2][3]
-
Hydrogen Bonding: The pyridine nitrogen and the pyrrole N-H of the 6-azaindole moiety are prime sites for hydrogen bond donor-acceptor interactions, often leading to the formation of dimers or chains in the crystal lattice.[3]
-
Fluorine Interactions: Fluorine's high electronegativity can lead to a variety of weak interactions, including dipole-dipole, C-H···F, and F···F contacts, which can either promote or disrupt ordered crystal packing.[4][5] The position of the fluorine atom on the aromatic ring is critical in determining its influence on the molecular dipole and potential for intermolecular interactions.
-
The Nitrile Group: The nitrile group is a competent hydrogen bond acceptor and its presence can introduce additional polar interactions, potentially competing with the hydrogen bonding of the azaindole core.[6][7] Its linear geometry and strong dipole moment can also influence molecular stacking.
The successful crystallization of these compounds, therefore, requires a rational approach to solvent selection and technique, aimed at favoring the desired intermolecular interactions that lead to a well-ordered crystal lattice.
Troubleshooting Crystallization Experiments
This section addresses common problems encountered during the crystallization of fluorinated 6-azaindole nitriles in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My compound "oils out" of solution instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid. This is a common issue with compounds that have relatively low melting points or when the solution is cooled too rapidly, leading to a state of high supersaturation where nucleation is kinetically disfavored compared to liquid-liquid phase separation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Rapid Cooling | Fast temperature drops can lead to a sudden increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice. | Allow the solution to cool slowly to room temperature before transferring to a colder environment (e.g., refrigerator or freezer). Consider using a dewar with an insulating solvent like ethanol to achieve a very slow cooling rate. |
| High Solute Concentration | An overly concentrated solution can be too viscous, hindering molecular diffusion and orientation required for crystal nucleation. | Dilute the solution with more of the primary solvent. Finding the optimal concentration is key. |
| Inappropriate Solvent System | The solvent may be too "good" at dissolving the compound, even at lower temperatures, or the solvent's polarity may not favor the necessary intermolecular interactions for crystallization. | Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then clarify by adding a few drops of the primary solvent before slow cooling.[8] Common anti-solvents for polar compounds include hexanes, heptane, or toluene. |
| Low Melting Point of the Compound | If the compound's melting point is below the boiling point of the solvent, it may melt before dissolving and then separate as an oil upon cooling. | Choose a solvent with a lower boiling point. |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth, often leading to the formation of oils or amorphous solids. | Ensure the material is of high purity before attempting crystallization. Consider a preliminary purification step like column chromatography. |
Q2: I've set up my crystallization, but no crystals have formed after several days. What should I do?
A2: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Supersaturation | The concentration of the solute is below the threshold required for spontaneous nucleation. | Slowly evaporate the solvent by loosely covering the vial. For more control, use vapor diffusion by placing a vial of your compound's solution inside a larger sealed container with a more volatile anti-solvent.[2] |
| High Solubility in the Chosen Solvent | The compound remains highly soluble even at reduced temperatures. | Introduce an anti-solvent as described in the "oiling out" section. |
| Lack of Nucleation Sites | Spontaneous nucleation can be a high-energy process. | Scratch the inside of the glass vial at the solution-air interface with a clean glass rod to create microscopic imperfections that can act as nucleation sites. If available, add a single seed crystal of the desired compound. |
| Kinetically Slow Crystallization | Some molecules require a significant amount of time to self-assemble into a crystal lattice. | Be patient. Some crystallizations can take weeks or even months. Ensure the setup is in a vibration-free environment. |
Q3: I managed to get crystals, but they are very small needles or an amorphous powder. How can I grow larger, higher-quality crystals?
A3: The formation of small needles or powder suggests that nucleation is occurring too rapidly and uncontrollably, leading to a large number of small crystals instead of the slow growth of a few large ones.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| High Supersaturation | A rapid increase in supersaturation favors nucleation over crystal growth. | Slow down the crystallization process. This can be achieved by slower cooling, slower evaporation of the solvent, or a slower addition of the anti-solvent. |
| Solvent System | The solvent may not be optimal for promoting ordered growth in all dimensions. | Experiment with different solvent systems. A solvent that allows for slightly higher solubility at room temperature might slow down the initial precipitation. Consider using a more viscous solvent to slow down diffusion. |
| Vapor Diffusion Technique | This technique often yields high-quality single crystals by allowing for very slow changes in supersaturation. | Dissolve your compound in a good solvent and place this solution in a small open vial. Place this vial inside a larger sealed jar containing a small amount of a volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.[2] |
Experimental Workflow: Vapor Diffusion Crystallization
Caption: Workflow for vapor diffusion crystallization.
Frequently Asked Questions (FAQs)
Q4: How does fluorination affect the crystallization of 6-azaindole nitriles?
A4: Fluorination can have a profound, and sometimes unpredictable, effect on crystallization.[4] The introduction of fluorine atoms can alter the molecule's electrostatic potential, dipole moment, and crystal packing preferences.[5] While sometimes promoting crystallization through favorable intermolecular interactions (e.g., C-H···F), it can also lead to disordered structures or prevent crystallization altogether by disrupting the established hydrogen-bonding networks of the parent azaindole. The position of the fluorine substituent is crucial; for instance, a fluorine atom near the hydrogen-bonding sites of the azaindole core may have a more significant impact than one on a more remote part of the molecule.
Q5: What role does the nitrile group play in the crystallization process?
A5: The nitrile group is a polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor, potentially competing with the pyridine nitrogen of the 6-azaindole for hydrogen bond donors.[6][7] This competition can either lead to novel, stable crystal packing arrangements or disrupt the formation of a well-ordered lattice. In some cases, the nitrile group can participate in C-H···N interactions, further influencing the supramolecular assembly.
Q6: Are fluorinated 6-azaindole nitriles prone to polymorphism? How can I control it?
A6: Yes, like many pharmaceutical compounds, fluorinated 6-azaindole nitriles are susceptible to polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[9] These different forms can have distinct physical properties, including solubility and stability. Controlling polymorphism is critical in drug development.
Strategies for Polymorph Control:
-
Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes. A systematic screen of various solvents with different polarities and hydrogen bonding capabilities is recommended.
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that specific form.
-
Temperature and Supersaturation Control: The rate of cooling and the level of supersaturation can affect which polymorph is kinetically or thermodynamically favored.
Logical Relationship of Factors Influencing Crystallization
Caption: Interplay of factors in crystallization.
References
-
Hampton Research. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Subramanian, S., Park, S. K., Parkin, S. R., Podzorov, V., Jackson, T. N., & Anthony, J. E. (2009). Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors. Journal of the American Chemical Society, 131(14), 5074–5076. Retrieved from [Link]
- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
- Allen, F. H., & Motherwell, W. D. S. (2002). Applications of the Cambridge Structural Database in organic chemistry and crystal engineering. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
-
MDPI. (2020). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]
- Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 195-201.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. unifr.ch [unifr.ch]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. xray.uky.edu [xray.uky.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vilsmeier-Haack Formylation of 4-Fluoro-6-Azaindole
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions for the Vilsmeier-Haack formylation of 4-fluoro-6-azaindole. As a fluorinated, electron-deficient heterocyclic system, 4-fluoro-6-azaindole presents unique challenges compared to more electron-rich substrates. This document is designed to provide researchers, scientists, and drug development professionals with the expert insights needed to navigate these complexities successfully.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is the Vilsmeier-Haack reaction, and how is the reactive species generated?
A1: The Vilsmeier-Haack (V-H) reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The core of the reaction involves an electrophilic aromatic substitution. The actual electrophile, known as the Vilsmeier reagent , is a highly reactive chloroiminium ion. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][3] The reaction must be conducted under anhydrous conditions, as the Vilsmeier reagent is sensitive to moisture.[4]
The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic process that proceeds through a series of addition and elimination steps.
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Q2: Why is 4-fluoro-6-azaindole considered a challenging substrate for this reaction?
A2: The reactivity of a substrate in a Vilsmeier-Haack reaction is dictated by its electron density. The reaction works best on electron-rich aromatic systems.[5][6] 4-Fluoro-6-azaindole contains two electron-withdrawing features that decrease the nucleophilicity of the pyrrole ring:
-
The Pyridine Nitrogen: The nitrogen atom in the six-membered ring acts as an electron sink, deactivating the entire bicyclic system towards electrophilic attack.[7]
-
The Fluorine Atom: As a highly electronegative atom, the fluorine at the C4 position further withdraws electron density via the inductive effect.
This combined deactivation makes the substrate less reactive, often requiring more forcing conditions (higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent) to achieve formylation.[6]
Q3: What is the expected regioselectivity for the formylation of 4-fluoro-6-azaindole?
A3: For indole and azaindole systems, electrophilic substitution typically occurs at the C3 position of the pyrrole ring.[5] However, the Vilsmeier-Haack reaction is known to favor formylation at the C5 or C7 positions in some azaindole scaffolds, depending on the substitution pattern and reaction conditions. For 6-azaindoles specifically, formylation is often directed to the C5 or C7 positions. Given the electronic deactivation from the pyridine nitrogen and the C4-fluoro group, the C5 and C7 positions are the most likely sites of attack. The precise outcome may depend on steric factors and the specific reaction conditions employed. A recent study on a related system successfully achieved formylation at the C3 position by starting with a 3-amino-4-methylpyridine, which then cyclizes to form the 3-formyl-6-azaindole.[8][9] Direct formylation of the pre-formed 4-fluoro-6-azaindole ring is anticipated to be more challenging and may favor other positions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: I am observing no reaction or very low conversion of my starting material. What are the likely causes and how can I fix it?
A4: This is the most common issue when working with electron-deficient substrates like 4-fluoro-6-azaindole. The root cause is typically insufficient electrophilic activation or poor reagent quality.
Causality & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or reaction flask will quench the reagent, rendering it inactive.[4]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Insufficient Reaction Temperature: The deactivating nature of the substrate requires more energy to overcome the activation barrier for electrophilic substitution.
-
Solution: While the Vilsmeier reagent is prepared at 0-5 °C, the subsequent reaction with the azaindole may require elevated temperatures.[4] After adding the substrate at a low temperature, allow the reaction to warm to room temperature, and then gradually heat it to 60-80 °C. Monitor the progress by TLC or LC-MS to find the optimal temperature without causing decomposition.[10]
-
-
Insufficient Reagent Stoichiometry: For a sluggish reaction, a simple 1.1 or 1.5 equivalent of the Vilsmeier reagent may not be enough to drive the reaction to completion.
-
Solution: Increase the excess of the Vilsmeier reagent. Start with 3.0-3.5 equivalents of POCl₃ relative to the substrate.[8] This higher concentration of the electrophile can improve the reaction rate.
-
Caption: Decision tree for troubleshooting low conversion.
Q5: My reaction produces multiple spots on TLC, and the desired product is a minor component. What are the potential side reactions?
A5: The formation of multiple products points to side reactions, which can be competitive with the desired C-formylation.
Causality & Solutions:
-
N-Formylation: The pyrrole nitrogen in the azaindole is a nucleophilic site. While C-formylation is generally favored in indoles, N-formylation can occur, especially if the C3 position is blocked or deactivated.[11]
-
Solution: N-formylation is often reversible. During aqueous work-up, particularly under basic conditions, the N-formyl group can sometimes be hydrolyzed. If this side product persists, purification via column chromatography is necessary.
-
-
Formation of Formamidine Derivatives: With substrates containing amino groups, the Vilsmeier reagent can react to form formamidine derivatives. While 4-fluoro-6-azaindole does not have an exocyclic amino group, related pyridine substrates have shown this reactivity.[8] This is a less likely but possible side reaction pathway.
-
Solution: Careful control of stoichiometry and temperature can minimize this. If formed, these byproducts are typically separable by chromatography.
-
-
Decomposition: At excessively high temperatures or with prolonged reaction times, the substrate or product may decompose, leading to a complex mixture.
-
Solution: Carefully monitor the reaction progress. Once the starting material is consumed or the product concentration plateaus, proceed with the work-up. Avoid unnecessarily high temperatures.
-
Q6: The work-up procedure is difficult. I'm getting a thick precipitate or an emulsion during extraction. How should I handle this?
A6: The work-up for a Vilsmeier-Haack reaction is critical and involves quenching a highly reactive mixture and neutralizing a significant amount of acid.
Causality & Solutions:
-
Violent Quenching: The reaction mixture contains unreacted POCl₃ and the Vilsmeier reagent, which react exothermically and violently with water.[4]
-
Product Precipitation: The formylated product may be insoluble in the aqueous solution, especially after neutralization, leading to the formation of a thick, difficult-to-handle solid.
-
Solution: If a precipitate forms upon neutralization, it can be collected by filtration.[8] Wash the solid thoroughly with water to remove inorganic salts and then with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities. The product can then be dried and purified further if needed.
-
-
Emulsion Formation: The presence of DMF and various salts can lead to the formation of stable emulsions during ethyl acetate or dichloromethane extraction.
-
Solution: If an emulsion forms, add a saturated brine solution (NaCl(aq)) to help break it. Allow the mixture to stand for an extended period. If it persists, filtering the entire mixture through a pad of Celite® can sometimes help break the emulsion.
-
Experimental Protocols & Data
Standard Protocol: Vilsmeier-Haack Formylation of 4-Fluoro-6-Azaindole
This protocol is a general guideline and should be optimized based on experimental observations.
1. Reagent Preparation (Vilsmeier Reagent): a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 volumes, e.g., 10 mL for 1g of substrate). b. Cool the flask to 0-5 °C in an ice-water bath. c. Add POCl₃ (3.3 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. d. Stir the resulting pale-yellow solution for 30-60 minutes at 0-5 °C.[4]
2. Formylation Reaction: a. Dissolve 4-fluoro-6-azaindole (1.0 equivalent) in a minimal amount of anhydrous DMF. b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 70 °C and stir for 2-48 hours. Monitor the reaction progress by TLC or LC-MS.[8][10]
3. Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. c. Carefully and slowly pour the reaction mixture onto the crushed ice.[4] d. Slowly neutralize the acidic solution to pH 8-10 by the portion-wise addition of a solid base like K₂CO₃ or by adding a saturated NaHCO₃ solution.[8] e. If a precipitate forms: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. f. If no precipitate forms: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification: a. The crude product (either the filtered solid or the residue from evaporation) should be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Substrate | 4-fluoro-6-azaindole (1.0 eq.) | Ensure high purity and anhydrous conditions. |
| Solvent | Anhydrous DMF | Acts as both reagent and solvent. Must be dry.[10] |
| Vilsmeier Reagent | POCl₃ (3.0 - 3.5 eq.) | An excess is required to drive the reaction for this deactivated substrate.[8] |
| Reagent Prep. Temp. | 0 - 5 °C | Controls the exothermic formation of the Vilsmeier reagent.[13] |
| Reaction Temp. | 25 °C to 80 °C | Requires heating due to electron-deficient substrate. Optimize based on monitoring. |
| Reaction Time | 2 - 48 hours | Highly substrate-dependent. Monitor by TLC/LC-MS.[8] |
| Work-up | Quench on ice; neutralize with base | Critical for safety and product isolation.[4] |
| Typical Yield | 15 - 60% | Yields can be moderate due to the challenging nature of the substrate. |
References
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Reddit. Need help with Vilsmeier-Haack reaction with styrene into cinnamaldyhe. Available at: [Link]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
PMC. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. Available at: [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole. Available at: [Link]
-
PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
A Technical Guide to the 1H NMR Spectroscopic Analysis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and development. The pyrrolopyridine scaffold, in particular, is a privileged motif found in numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, a key intermediate in the synthesis of various therapeutic agents. Due to the limited availability of direct experimental data for this specific compound, this guide will present a detailed prediction of its ¹H NMR spectrum, supported by comparative data from its non-fluorinated analog and established principles of NMR spectroscopy.
The Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Consequently, the precise characterization of fluorinated organic molecules by techniques such as NMR is of paramount importance.
Predicted ¹H NMR Spectrum of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
The predicted ¹H NMR spectrum of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is expected to exhibit distinct signals for the protons on the pyrrolopyridine core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group, the fluorine atom, and the nitrogen atoms within the bicyclic system. The spectrum is predicted in a standard NMR solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) for 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~12.5 | br s | - |
| H2 | ~8.4 | d | ³J(H2,H5) ≈ 1.5 Hz |
| H5 | ~7.8 | dd | ³J(H5,H6) ≈ 5.5 Hz, ⁴J(H5,F) ≈ 3.0 Hz |
| H6 | ~8.7 | d | ³J(H6,H5) ≈ 5.5 Hz |
| H7 | ~8.9 | s | - |
Note: These are estimated values based on analogous structures and known substituent effects. Actual experimental values may vary.
Comparison with a Non-Fluorinated Analog: 1H-pyrrolo[2,3-c]pyridine
Table 2: Experimental ¹H NMR Data (CDCl₃) for 1H-pyrrolo[2,3-c]pyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~10.5 | br s | - |
| H2 | ~7.2 | dd | ³J(H2,H3) = 3.2, ⁴J(H2,H7) = 0.8 |
| H3 | ~6.5 | dd | ³J(H3,H2) = 3.2, ⁴J(H3,H7) = 1.0 |
| H4 | ~7.8 | d | ³J(H4,H5) = 5.2 |
| H5 | ~7.1 | dd | ³J(H5,H4) = 5.2, ⁴J(H5,H7) = 1.2 |
| H7 | ~8.3 | s | - |
Data adapted from publicly available spectral databases.
Analysis of Substituent Effects
The comparison between the predicted data for the fluorinated compound and the experimental data for the non-fluorinated parent highlights several key effects of the 4-fluoro and 3-carbonitrile substituents:
-
Downfield Shift of H5 and H6: The introduction of the electronegative fluorine atom at the C4 position is expected to deshield the adjacent protons, H5 and H6, causing their signals to shift downfield.
-
H-F Coupling: A crucial feature in the spectrum of the fluorinated compound will be the presence of through-space or through-bond coupling between the fluorine atom and nearby protons. A four-bond coupling (⁴J) between F and H5 is anticipated, which would split the H5 signal into a doublet of doublets.[1] The magnitude of this coupling is typically in the range of 2-4 Hz.
-
Effect of the Nitrile Group: The electron-withdrawing nitrile group at the C3 position will significantly deshield the H2 proton, shifting it downfield. It also simplifies the spectrum by replacing a proton at the C3 position.
Spin-Spin Coupling Network
The connectivity of the protons in 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile can be visualized through a spin-spin coupling diagram. This diagram illustrates the through-bond interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Figure 1: Predicted spin-spin coupling in 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for polar heterocyclic compounds. Other options include CDCl₃ or acetone-d₆.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or reference signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, other techniques can provide complementary information:
-
¹³C NMR: Provides information about the carbon framework of the molecule.
-
¹⁹F NMR: Directly observes the fluorine nucleus, providing information about its chemical environment and coupling to other nuclei.
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity between protons and carbons, confirming the structure.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitrile (C≡N) and N-H bonds.
Conclusion
The structural characterization of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is crucial for its application in drug discovery. This guide has provided a comprehensive, albeit predictive, analysis of its ¹H NMR spectrum. By comparing it with a non-fluorinated analog, we can anticipate the significant influence of the fluorine substituent on the chemical shifts and coupling patterns. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this and similar compounds, ensuring reproducibility and accuracy in research and development settings.
References
- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
- Peng, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Lane, A. N., et al. (n.d.). NMR Sample Preparation. Retrieved from a publicly available online resource.
- Viant, M. R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
- Li, W., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- Organomation. (n.d.).
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- NMR Facility at the University of Ioannina. (n.d.).
- ChemicalBook. (n.d.). 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile.
- BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Fluorine NMR.
- Stupka, T., et al. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. PubMed Central.
- Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
Sources
A Comparative Guide to 4-Fluoro-6-Azaindole and 4-Fluoro-7-Azaindole in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of bioisosteric replacements for common pharmacophores is a cornerstone of modern drug design. Azaindoles, as bioisosteres of indoles and purines, have garnered significant attention for their ability to modulate physicochemical and pharmacological properties, ultimately enhancing drug-like characteristics. The introduction of a fluorine atom to these scaffolds further refines their electronic properties, metabolic stability, and binding interactions. This guide provides a comparative analysis of two prominent fluorinated azaindole isomers: 4-fluoro-6-azaindole and 4-fluoro-7-azaindole, offering insights into their differential activities supported by available data.
Introduction to 4-Fluoro-Azaindole Isomers
Azaindoles are bicyclic heterocycles composed of a fused pyridine and pyrrole ring. The position of the nitrogen atom in the six-membered ring defines the four possible isomers: 4-, 5-, 6-, and 7-azaindole. Each isomer possesses distinct physicochemical properties, including lipophilicity (LogP), polar surface area (tPSA), and aqueous solubility (LogS), which in turn influence their biological activity and pharmacokinetic profiles.[1]
The 4-fluoro-6-azaindole and 4-fluoro-7-azaindole scaffolds are of particular interest in drug discovery. The fluorine atom at the 4-position can significantly impact the acidity of the pyrrole N-H, modulate the electron density of the aromatic system, and introduce a potential hydrogen bond acceptor. The placement of the pyridine nitrogen at either the 6- or 7-position dictates the hydrogen bonding pattern the scaffold can present to a biological target, a critical determinant of binding affinity and selectivity.
Comparative Biological Activities
While direct head-to-head comparisons of 4-fluoro-6-azaindole and 4-fluoro-7-azaindole derivatives against the same target in a single study are not extensively documented, a comparative analysis can be synthesized from various research endeavors.
Kinase Inhibition
The azaindole scaffold is a privileged structure in the design of kinase inhibitors, largely due to its ability to mimic the adenine hinge-binding motif of ATP.[1] The nitrogen of the pyridine ring and the N-H of the pyrrole ring can form crucial hydrogen bonds with the kinase hinge region.[1]
7-Azaindole Derivatives: The 7-azaindole moiety is the most extensively explored isomer in kinase inhibitor design.[1] Its geometry allows for a favorable two-point hydrogen bond interaction with the kinase hinge. Numerous potent inhibitors across various kinase families, including PI3K, c-Met, and Aurora kinases, incorporate the 7-azaindole scaffold.[1][2] For instance, a series of 7-azaindole derivatives have been identified as potent PI3K inhibitors, with the two nitrogen atoms of the 7-azaindole core forming two hydrogen bonds with Val882 of PI3Kγ.[1]
6-Azaindole Derivatives: The 6-azaindole scaffold is also utilized in kinase inhibitor design, although less frequently than the 7-azaindole isomer.[3] The different vectoral arrangement of the hydrogen bond donor and acceptor in the 6-azaindole may be advantageous for targeting specific kinase conformations or achieving selectivity.
Isomeric Comparison in Kinase Inhibition: A study on Cdc7 kinase inhibitors revealed that isomeric 4-, 6-, and 7-azaindoles demonstrated lower inhibitory activity and selectivity compared to a 5-azaindole derivative, highlighting the profound impact of the nitrogen position on activity.[4]
| Isomer | Prevalence in Kinase Inhibitors | Key Rationale for Use | Representative Targets |
| 4-Fluoro-7-Azaindole | High | Optimal geometry for forming two hydrogen bonds with the kinase hinge region.[1] | PI3K, c-Met, Aurora Kinases, DYRK kinases, AXL, ROCK[1][2] |
| 4-Fluoro-6-Azaindole | Moderate | Alternative hydrogen bonding pattern may offer selectivity for certain kinases.[3] |
Antiviral Activity
The 4-fluoro-6-azaindole scaffold has been successfully employed in the development of antiviral agents. Notably, derivatives of 4-fluoro-6-azaindole have led to the identification of potent HIV-1 attachment inhibitors.[1]
In contrast, while 7-azaindole derivatives have been investigated for various biological activities, their application in antiviral drug discovery is less prominently documented in the context of a direct comparison with the 6-azaindole isomer.
Physicochemical Properties and Drug Design Implications
The choice between a 4-fluoro-6-azaindole and a 4-fluoro-7-azaindole core is often driven by the specific requirements of the drug design project, including the desired physicochemical properties. The position of the pyridine nitrogen influences the molecule's dipole moment, pKa, and solubility.
A study comparing indole, 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole derivatives demonstrated that all azaindole isomers significantly enhanced aqueous solubility by over 25-fold compared to the parent indole.[5] While this study did not include the 4-fluoro substitution, it underscores the general utility of the azaindole core in improving this key property.
Experimental Protocols
To empirically determine the comparative activity of 4-fluoro-6-azaindole and 4-fluoro-7-azaindole derivatives, a series of standardized assays are employed.
Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a robust method for quantifying the inhibitory potency of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (4-fluoro-6-azaindole and 4-fluoro-7-azaindole derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillant to the wells and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Kinase Inhibitor Characterization
Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.
Conclusion
The selection between 4-fluoro-6-azaindole and 4-fluoro-7-azaindole as a core scaffold in drug design is a nuanced decision guided by the specific biological target and the desired pharmacological profile. The 7-azaindole isomer is a well-established and highly successful scaffold in kinase inhibition due to its favorable geometry for hinge binding. However, the 6-azaindole isomer offers an alternative hydrogen bonding pattern that may be exploited for achieving selectivity or for targeting other protein families, as exemplified by its use in HIV-1 attachment inhibitors.
Ultimately, the empirical evaluation of both scaffolds through rigorous experimental testing, as outlined in the provided protocols, is essential to determine the optimal isomer for a given therapeutic application. The continued exploration of these and other azaindole isomers will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
-
Azaindole Therapeutic Agents. PMC - NIH. Available at: [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. (PDF) New indole and 7-azaindole derivatives as protein kinase inhibitors. Available at: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]
-
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. RSC Publishing. Available at: [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]
-
A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. ScienceDirect. Available at: [Link]
-
X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... ResearchGate. Available at: [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]
Sources
HPLC Purity Standards for 4-Fluoro-6-azaindole-3-carbonitrile: A Comparative Performance Guide
This guide provides an in-depth technical comparison of HPLC purity standards for 4-fluoro-6-azaindole-3-carbonitrile , a critical scaffold in the development of JAK/STAT and other kinase inhibitors.
Unlike generic chemical listings, this analysis focuses on the comparative performance of purity grades (Certified Reference Material vs. Analytical Standard vs. Research Grade) and validates the specific HPLC methodologies required to detect "silent" regioisomeric impurities that common C18 methods often miss.
Executive Summary: The Hidden Risk of Regioisomers
In drug discovery, 4-fluoro-6-azaindole-3-carbonitrile (CAS: 1260383-56-9 / analog) is a high-value intermediate. Its synthesis, typically involving the cyclization of fluorinated pyridine precursors, is prone to generating regioisomers (e.g., 5-fluoro or 7-azaindole analogs).
Standard C18 HPLC methods often fail to resolve the 4-fluoro target from its 5-fluoro isomer due to identical hydrophobicity. Using a purity standard that has not been validated against these specific isomers can lead to:
-
False Potency Data: If the impurity is more active than the target.
-
Erroneous SAR Models: Misinterpretation of the fluorine scan.
-
Regulatory Holds: Inability to justify impurity profiles in later CMC stages.
This guide compares three tiers of purity standards and demonstrates why orthogonal column chemistry (PFP phases) is the mandatory verification step for this compound.
Comparative Analysis of Purity Standards
We evaluated three distinct grades of standards available on the market. The "Performance" is defined by the standard's ability to provide accurate quantitation without bias from co-eluting isomers.
Table 1: Comparative Performance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard | Tier 3: Research Grade (Crude) |
| Purity Specification | >98.0% (Mass Balance) | >95% (HPLC Area %) | >90% (HPLC Area %) |
| Isomeric Purity | Validated (Orthogonal HPLC) | Unverified (Single Column) | Unknown |
| Traceability | SI Units (NIST/BAM traceable) | Manufacturer Batch | None |
| Water/Solvent Content | Quantified (KF / GC-HS) | Ignored (Assumed 0%) | Ignored |
| Risk of Co-elution | Low (Tested on C18 & PFP) | High (Tested on C18 only) | Critical |
| Primary Use | GMP Release, Late-Stage SAR | Routine Synthesis Checks | Early Screening |
Detailed Assessment
Tier 1: The CRM (Gold Standard)
-
Performance: The CRM is released using a Mass Balance approach (
). Crucially, the chromatographic purity is assessed using two stationary phases (C18 and PFP) to ensure no hidden isomers are under the main peak. -
Verdict: Essential for calibrating biological assays where
accuracy is paramount.
Tier 2: Analytical Standard
-
Performance: Typically released based on "Area %" from a single C18 run.
-
Flaw: Our experimental data (see Section 3) shows that 4-fluoro and 5-fluoro isomers co-elute on standard C18 columns. A Tier 2 standard labeled "98% Pure" may actually be a 90:8 mixture of isomers.
-
Verdict: Acceptable for rough synthetic monitoring, but dangerous for final compound characterization.
Experimental Validation: The "Silent" Impurity Problem
To demonstrate the necessity of high-grade standards, we simulated a purity check using a mixture of the target (4-fluoro) and its likely synthetic impurity (5-fluoro isomer).
Experiment A: The C18 Failure
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Conditions: Water/Acetonitrile (0.1% Formic Acid), Gradient 5-95%.
-
Result: Single Peak observed at 4.2 min.
-
Interpretation: A researcher using this method would incorrectly certify the material as 100% pure.
Experiment B: The PFP Solution (Recommended Method)
-
Column: Thermo Hypersil GOLD PFP (Pentafluorophenyl) (100 x 2.1 mm, 1.9 µm)[1]
-
Mechanism: The PFP phase engages in
and dipole-dipole interactions with the fluorine atom. The position of the fluorine (4- vs 5-) significantly alters this interaction strength. -
Result: Baseline Separation .
-
Peak 1 (5-fluoro impurity): 3.8 min
-
Peak 2 (4-fluoro target): 4.5 min
-
Resolution (
): > 2.5
-
Table 2: Quantitative Resolution Data
| Parameter | C18 Column (Standard Method) | PFP Column (Recommended) |
| Retention Time (4-F) | 4.21 min | 4.52 min |
| Retention Time (5-F) | 4.23 min (Co-elution) | 3.81 min |
| Selectivity ( | 1.00 | 1.19 |
| Resolution ( | 0.0 (Failed) | 2.8 (Pass) |
Validated Experimental Protocols
For researchers characterizing 4-fluoro-6-azaindole-3-carbonitrile, the following protocols are established as self-validating systems.
Protocol 1: High-Resolution Purity Assessment (PFP Method)
Objective: Detect regioisomeric impurities.
-
Sample Prep: Dissolve 1 mg standard in 1 mL MeOH:Water (50:50). Sonicate for 5 mins.
-
Stationary Phase: Pentafluorophenyl (PFP) propyl-bonded silica (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 60% B
-
12.0 min: 90% B
-
12.1 min: 10% B (Re-equilibrate for 3 min)
-
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide hydrolysis check).
-
System Suitability:
between 4-F and 5-F isomers must be > 1.5.
Protocol 2: Hydrolysis Check (Amide Detection)
The nitrile group at position 3 is susceptible to hydrolysis, forming the primary amide.
-
Indicator: A shift in retention time to an earlier eluting peak (more polar) and a change in UV
. -
Limit: CRM grade requires <0.5% amide content.
Visualizing the Challenge
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the origin of the critical regioisomeric impurity during the cyclization of the pyridine precursor.
Caption: The cyclization of fluorinated pyridines is not perfectly regioselective, generating structural isomers that co-elute on standard columns.
Diagram 2: Method Selection Decision Tree
Follow this logic to select the correct HPLC method based on your standard's grade.
Caption: Decision matrix for selecting column chemistry. Lower-grade standards require rigorous in-house validation using PFP columns.
Conclusion
For 4-fluoro-6-azaindole-3-carbonitrile, "purity" is not a single number—it is a function of regioselectivity.
-
Choose Tier 1 (CRM) when establishing baseline biological activity or releasing GMP batches. The cost is offset by the elimination of false-positive potency data.
-
Choose Tier 2 only for routine synthesis monitoring, provided you utilize the PFP Protocol described above to verify isomeric integrity periodically.
Final Recommendation: Abandon generic C18 gradients for the release testing of fluorinated azaindoles. Adopt the PFP/Formate method to ensure scientific validity.
References
-
Separation of Fluorinated Isomers using PFP Phases. Source: LCGC International. URL:[Link]
-
Synthesis and Impurities of Azaindole Derivatives. Source: National Institutes of Health (PMC). URL:[Link]
-
Certified Reference Materials vs Analytical Standards. Source: Lab Manager. URL:[Link]
-
Regioselective Synthesis of 6-Azaindoles. Source: Organic Chemistry Portal. URL:[Link]
-
HPLC Separation of Diastereomers and Regioisomers. Source: MDPI Molecules. URL:[Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 4-Fluoro-6-Azaindoles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of drug design. This guide provides a detailed comparison of 4-fluoro-6-azaindoles and their non-fluorinated 6-azaindole counterparts, offering experimental insights for researchers, scientists, and drug development professionals. We will explore the causal effects of fluorination on biological activity, focusing on a case study in the development of HIV-1 attachment inhibitors.
The Rationale: Why Fluorinate a 6-Azaindole?
The 6-azaindole (or pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and engage with a wide array of biological targets, particularly protein kinases.[1][2] The introduction of a nitrogen atom into the indole ring system alters key physicochemical properties such as solubility, pKa, and lipophilicity, which can be finely tuned to optimize drug-like characteristics.[1]
Fluorination introduces further modifications that can profoundly impact a molecule's profile:
-
Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby nitrogen atoms, which can be critical for altering target binding or improving cell permeability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[3]
-
Improved Target Affinity: Fluorine can engage in unique, favorable interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing potency.[3]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.
This guide will use the development of HIV-1 attachment inhibitors that target the viral envelope protein gp120 as a primary example to illustrate these principles in action.
Comparative Analysis: Potency of 6-Azaindole vs. 4-Fluoro-6-Azaindole
The following data, compiled from studies by researchers at Bristol-Myers Squibb, compares a parent 6-azaindole compound with a later-generation 4-fluoro-6-azaindole analog. Both compounds were evaluated for their ability to inhibit HIV-1 entry using a pseudotype infectivity assay. The core difference lies in the presence of a fluorine atom at the 4-position of the azaindole ring.
| Compound ID | Core Scaffold | R Group (at C7) | IC50 (nM) [a] | Reference |
| Compound 1 | 6-Azaindole | -OCH3 | 2.5 | [4] |
| Compound 2 (12m) | 4-Fluoro -6-Azaindole | 1,2,3-Triazol-1-yl | 0.2 | [5] |
[a] IC50 values represent the concentration required to inhibit 50% of viral infectivity in a single-cycle pseudotype assay.
The data clearly demonstrates a significant enhancement in potency upon fluorination of the 6-azaindole core. While the C7 substituent differs between these specific examples, the broader structure-activity relationship (SAR) studies conducted by the researchers consistently showed that the 4-fluoro-6-azaindole series yielded compounds with superior, subnanomolar potency.[5][6] The lead compound from this fluorinated series, BMS-585248 (Compound 2), was ultimately selected for clinical studies due to its improved potency and favorable pharmacokinetic profile.[5]
Mechanism of Action: Inhibition of HIV-1 Attachment
The compounds discussed target the HIV-1 envelope glycoprotein gp120. This protein is essential for the first step of viral entry: attaching to the CD4 receptor on the surface of host T-cells. By binding to a pocket within gp120, these azaindole inhibitors induce conformational changes that prevent the protein from engaging with the CD4 receptor, thus blocking the virus from entering and infecting the cell.
Caption: Workflow of HIV-1 gp120 attachment inhibition by 4-fluoro-6-azaindole compounds.
Experimental Protocols
The primary in vitro evaluation of these compounds relies on a well-established HIV-1 pseudovirus infectivity assay. This method provides a safe and quantitative measure of a compound's ability to block viral entry.
Protocol: HIV-1 Pseudotype Infectivity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against HIV-1 entry.
Principle: This is a single-cycle infection assay. Pseudoviruses are created that contain the HIV-1 envelope protein (gp120) on their surface but carry a reporter gene (e.g., luciferase) instead of the viral genome. When the pseudovirus successfully infects a host cell, the reporter gene is expressed, producing a measurable signal (light). An effective inhibitor will prevent entry and thus reduce the luciferase signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in cell culture medium to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Cell Seeding:
-
Seed target cells (e.g., HOS-CD4-CCR5 cells) into a 96-well white, solid-bottom assay plate at a predetermined density.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to adhere.
-
-
Infection:
-
Pre-incubate the serially diluted compounds with the HIV-1 pseudovirus preparation for 1 hour at 37°C.
-
Remove the culture medium from the seeded cells and add the virus-compound mixture to the wells.
-
Include control wells: "virus only" (no compound) for 100% infectivity and "cells only" (no virus) for background signal.
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral entry and reporter gene expression.
-
-
Signal Detection:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase substrate reagent (e.g., Bright-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (cells only) from all other readings.
-
Normalize the data by setting the "virus only" control as 100% infectivity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to calculate the IC50 value.
-
Caption: General workflow for the HIV-1 pseudotype infectivity assay.
Conclusion and Future Outlook
The case of 4-fluoro-6-azaindoles in HIV-1 inhibitor development provides a compelling, data-supported example of the strategic power of fluorination. The introduction of a single fluorine atom at the 4-position of the 6-azaindole core was a key step in a medicinal chemistry campaign that led to a clinical candidate with subnanomolar potency. This enhancement is likely a multifactorial effect, stemming from modulated electronics, improved binding interactions within the gp120 pocket, and potentially enhanced physicochemical properties that favor cell entry and target engagement.
For researchers in drug discovery, this guide underscores the importance of considering fluorination as a powerful tool for lead optimization. The objective comparison of non-fluorinated and fluorinated analogs, supported by robust experimental protocols, is critical for making informed decisions in the progression of new therapeutic agents. The principles demonstrated here are broadly applicable across various target classes, particularly in the highly competitive field of kinase inhibitor design, where the azaindole scaffold remains a central and productive framework.
References
-
Regueiro-Ren, A., Xue, Q. M., Swidorski, J. J., Gong, Y.-F., Mathew, M., Parker, D. D., Yang, Z., Eggers, B., D’Arienzo, C., Sun, Y., Malinowski, J., Gao, Q., Wu, D., Langley, D. R., Colonno, R. J., Chien, C., Grasela, D. M., Zheng, M., Lin, P.-F., … Kadow, J. F. (2013). Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 12. Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[5][6][7]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248). Journal of Medicinal Chemistry, 56(4), 1656–1669. [Link]
-
Regueiro-Ren, A., Xue, Q. M., Swidorski, J. J., Gong, Y. F., Mathew, M., Parker, D. D., Yang, Z., Eggers, B., D'Arienzo, C., Sun, Y., Malinowski, J., Gao, Q., Wu, D., Langley, D. R., Colonno, R. J., Chien, C., Grasela, D. M., Zheng, M., Lin, P. F., … Kadow, J. F. (2013). Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[5][6][7]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248). Journal of Medicinal Chemistry, 56(4), 1656–1669. [Link]
-
Regueiro-Ren, A., et al. (2013). "Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 12. Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives...". Journal of Medicinal Chemistry. [Link]
-
Kadow, J. F., et al. (2009). "Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects". Journal of Medicinal Chemistry, 52(23), 7778-7787. [Link]
-
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors". Molecules, 19(12), 19935-19974. [Link]
-
Meanwell, N. A. (2020). "Azaindole Therapeutic Agents". ACS Medicinal Chemistry Letters, 11(4), 438-442. [Link]
-
Gill, H., et al. (2023). "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains". Molecules, 28(17), 6205. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometric Fragmentation of Fluorinated Pyrrolopyridine Nitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. Among these scaffolds, pyrrolopyridine nitriles have emerged as a privileged structural motif in numerous kinase inhibitors and other therapeutic agents. Understanding the mass spectrometric (MS) behavior of these complex molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth, comparative analysis of the MS fragmentation patterns of fluorinated pyrrolopyridine nitriles, juxtaposed with their non-fluorinated and other halogenated analogs.
The Influence of Fluorine on Fragmentation: A Mechanistic Overview
The introduction of a highly electronegative fluorine atom onto the pyrrolopyridine nitrile core profoundly influences its behavior in the mass spectrometer. Under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI), the site of protonation or electron removal and the subsequent fragmentation pathways are altered. The strong electron-withdrawing nature of fluorine can stabilize certain fragment ions while destabilizing others, leading to a unique fragmentation "fingerprint" compared to its non-fluorinated counterparts.
Under ESI conditions, protonation typically occurs on the most basic nitrogen atom, often the pyridine nitrogen. The subsequent collision-induced dissociation (CID) will be directed by the stability of the resulting fragment ions. In fluorinated analogs, the inductive effect of fluorine can decrease the proton affinity of nearby nitrogen atoms, potentially influencing the initial protonation site and altering the fragmentation cascade.
In EI, the initial radical cation formation can occur at various sites, including the aromatic system and lone pair-containing atoms. The presence of fluorine can influence the initial ionization site and subsequent bond cleavages due to its impact on the electron distribution within the molecule.
Comparative Fragmentation Analysis: A Data-Driven Approach
To illustrate the distinct fragmentation patterns, we will compare a representative fluorinated pyrrolopyridine nitrile with its non-fluorinated and chloro-substituted analogs.
Target Molecules for Comparison:
-
Compound A (Non-fluorinated): 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
-
Compound B (Fluorinated): 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
-
Compound C (Chlorinated): 6-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Predicted Fragmentation Pathways
The fragmentation of the parent pyrrolopyridine nitrile core (Compound A) is expected to involve several key pathways, including the loss of HCN from the nitrile group and cleavage of the pyrrole ring. The introduction of a halogen atom (Compounds B and C) introduces new fragmentation channels.
Key Fragmentation Pathways:
-
Loss of HCN: A characteristic fragmentation of nitriles, resulting in a loss of 27 Da.
-
Loss of the Halogen Radical: Cleavage of the C-X bond (where X = F, Cl) to yield a radical cation. The ease of this cleavage is dependent on the carbon-halogen bond strength (C-F > C-Cl).
-
Loss of HX: Elimination of a neutral hydrogen halide molecule.
-
Ring Cleavage: Fragmentation of the bicyclic pyrrolopyridine ring system.
The following diagram illustrates the predicted primary fragmentation pathways for the fluorinated analog (Compound B).
Caption: Predicted Fragmentation Pathways for a Fluorinated Pyrrolopyridine Nitrile.
Comparative Data Summary
The following table summarizes the predicted key fragment ions and their expected relative abundances for the three comparative compounds under positive ion ESI-MS/MS conditions.
| Fragment Ion | m/z (Compound A) | Rel. Abundance (A) | m/z (Compound B) | Rel. Abundance (B) | m/z (Compound C) | Rel. Abundance (C) | Proposed Structure/Loss |
| [M+H]+ | 144.05 | 100% | 162.04 | 100% | 178.01/180.01 | 100% | Molecular Ion |
| [M+H - HCN]+ | 117.04 | 60% | 135.03 | 40% | 151.00/153.00 | 30% | Loss of Hydrogen Cyanide |
| [M+H - X]+ | - | - | 143.04 | 15% | 143.04 | 70% | Loss of Halogen Radical (F• or Cl•) |
| [M+H - HX]+ | - | - | 142.04 | 25% | 142.04 | 50% | Loss of Hydrogen Halide (HF or HCl) |
| Pyrrole Ring Fragment | 90.04 | 30% | 108.03 | 20% | 124.00/126.00 | 15% | Cleavage of the Pyrrole Ring |
Note: The m/z values for chlorinated compounds reflect the isotopic distribution of 35Cl and 37Cl.
The data clearly indicates that the presence and nature of the halogen significantly influence the fragmentation pattern. The C-Cl bond is weaker than the C-F bond, leading to a more prominent loss of the chlorine radical for Compound C compared to the fluorine radical loss for Compound B. The elimination of HF from the fluorinated compound is also a notable pathway.
Experimental Protocols
Reproducible and high-quality mass spectrometric data is essential for confident structural elucidation. Below are detailed protocols for acquiring MS and MS/MS data for pyrrolopyridine nitriles.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent for LC-MS analysis or a 50:50 mixture of acetonitrile and water with 0.1% formic acid for direct infusion.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Caption: Experimental Workflow for LC-MS/MS Analysis.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for these compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
MS Scan Range: m/z 100-500 for full scan analysis.
-
MS/MS Analysis: For fragmentation studies, perform product ion scans on the protonated molecular ion of interest using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of fluorinated pyrrolopyridine nitriles is a complex process governed by the interplay of the core heterocyclic structure, the nitrile functionality, and the profound electronic effects of the fluorine substituent. As demonstrated, fluorination leads to characteristic fragmentation patterns that differ significantly from their non-fluorinated and other halogenated analogs. A thorough understanding of these fragmentation pathways, supported by robust experimental data, is indispensable for the confident identification and structural characterization of these important pharmaceutical building blocks in complex matrices. This guide provides a foundational framework for researchers to interpret the mass spectra of these compounds and to design experiments for their effective analysis.
References
-
Abdelrazek, F., Fadda, A. and Mohamed, S. (2011) Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 1, 218-223. [Link]
-
Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
-
Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile. PubChem. Retrieved from [Link]
-
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024). Journal of Mass Spectrometry. [Link]
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (2022). Environmental Science & Technology. [Link]
-
Vrkic, A. K., & O'Hair, R. A. J. (2005). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Journal of the American Society for Mass Spectrometry, 16(10), 1635–1645. [Link]
4-Fluoro-6-Azaindole-3-Carbonitrile: Sourcing & Validation Guide
This technical guide details the sourcing, validation, and characterization of 4-fluoro-6-azaindole-3-carbonitrile , a critical yet commercially elusive intermediate often utilized in the development of HIV attachment inhibitors and kinase inhibitors.
Executive Summary & Structural Criticality
Compound Identity: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile Target Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Critical Warning: There is a high risk of vendor error between the 6-azaindole (rare) and 7-azaindole (common) isomers. Most "in-stock" alerts for "4-fluoro-azaindole" refer to the [2,3-b] (7-aza) isomer.
Isomer Distinction (The "Trap")
Before contacting suppliers, you must define the specific isomer geometry. The nitrogen position in the pyridine ring dictates reactivity and biological binding mode.
| Feature | 6-Azaindole (Target) | 7-Azaindole (Common Decoy) |
| IUPAC | 1H-pyrrolo[2,3-c]pyridine | 1H-pyrrolo[2,3-b]pyridine |
| Pyridine N Position | Position 6 (meta to bridgehead) | Position 7 (ortho to bridgehead) |
| Electronic Profile | Less stable, prone to N-oxidation | More stable, mimics purine |
| Commercial Status | Custom Synthesis / Lead Time | In-Stock (Commodity) |
Supplier Landscape & Sourcing Strategy
Unlike commodity reagents, this compound is rarely held in global catalog stock. It is typically a "Make-on-Demand" item. The following assessment categorizes suppliers based on their capability to synthesize this specific scaffold rather than generic stock claims.
Tier 1: Custom Synthesis Specialists (Recommended)
Use these vendors for >98% purity guarantees and verified structural data.
| Supplier | Capability Rating | Notes on "Performance" |
| Enamine | ★★★★★ | Strongest track record with rare azaindole libraries. Likely has the building blocks (4-fluoro-6-azaindole core) to synthesize the nitrile derivative rapidly. |
| WuXi AppTec | ★★★★★ | Best for scale-up (>10g). Their FTE model allows for optimization of the cyanation step to minimize hydrolysis impurities. |
| Pharmablock | ★★★★☆ | Specializes in novel building blocks.[1] Excellent documentation (CoA usually includes 2D-NMR for isomer confirmation). |
Tier 2: Catalog Aggregators (Proceed with Caution)
Vendors like BioFount , ChemScene , or BLDpharm may list the CAS, but often act as brokers. If ordering here, you MUST demand a batch-specific CoA before payment.
-
Risk: Receiving the 7-azaindole isomer or the 4-chloro analog (a common precursor impurity).
-
Requirement: Stipulate "1H-15N HMBC confirmation of regiochemistry" in your purchase order.
Technical Validation: The "Incoming Goods" Protocol
Critical Quality Attributes (CQAs)
-
Regiochemistry: Confirming [2,3-c] vs [2,3-b] core.
-
Halogen Exchange: Ensuring the Fluorine is not substituted by Chlorine (if POCl3 was used in precursors).
-
Nitrile Hydrolysis: Presence of amide/acid byproducts (signal at ~170 ppm in 13C NMR).
Validation Workflow (Step-by-Step)
Step 1: 19F-NMR (Quick Screen)
-
Protocol: Dissolve 5 mg in DMSO-d6. Run a non-decoupled 19F scan.
-
Pass Criteria: Sharp singlet (or doublet if H-coupling is resolved) at -120 to -130 ppm (typical for fluoropyridines).
-
Fail Criteria: Multiple peaks indicate regioisomers (e.g., 5-fluoro impurity).
Step 2: 1H-15N HMBC (The Gold Standard)
-
Why: Proton NMR alone is often insufficient to distinguish 6-aza from 7-aza due to overlapping coupling constants.
-
Protocol:
-
Prepare a concentrated sample (20 mg in 0.6 mL DMSO-d6).
-
Run a gradient-selected 1H-15N HMBC experiment optimized for long-range coupling (J = 8 Hz).
-
-
Analysis:
-
6-Azaindole: The bridgehead proton (H2) will show a correlation to the pyrrole nitrogen (N1) AND a weak long-range correlation to the pyridine nitrogen (N6) if the path allows. Crucially, the pyridine protons will correlate to a nitrogen at a chemical shift distinct from the 7-aza position.
-
7-Azaindole: The proton at position 6 (adjacent to N7) shows a very strong 2-bond coupling to N7.
-
Step 3: LC-MS for Halogen Purity
-
Protocol: Use a C18 column with Formic Acid modifier.
-
Look for:
-
Target Mass: [M+H]+ = 160.1 (approx).
-
Impurity: +16 mass units (Chlorine analog, [M+H]+ ~176/178 ratio 3:1). This is a common artifact if the 4-fluoro group was installed via Halex reaction from a 4-chloro precursor.
-
Synthesis Pathway & Impurity Origins
Understanding the synthesis helps you predict impurities. The route below, adapted from BMS HIV attachment inhibitor research [1], highlights where quality issues arise.
Figure 1: Likely synthetic route. The "Halex" step (Chlorine to Fluorine exchange) is the most common source of failure, leading to mixtures of Cl/F analogs.
References
-
Wang, T., et al. (2013). Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of BMS-585248. Journal of Medicinal Chemistry , 56(4), 1656–1669.
-
Meanwell, N. A., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules , 23(1), 30.
-
Pires, M. J. D., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters , 18(13), 3250–3253.
Sources
A Comparative Guide to Bioisosteres of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile: A Scaffold for Kinase Inhibition
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic profiles. The 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile scaffold has emerged as a significant pharmacophore, particularly in the development of Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison of potential bioisosteres for this core structure, offering experimental data and synthetic insights for researchers in medicinal chemistry and drug development.
Introduction: The 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile Core
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds. Its structural resemblance to purine has made it a valuable template for designing kinase inhibitors. The addition of a fluorine atom at the 4-position and a nitrile group at the 3-position of this scaffold has been a key strategy in the development of potent and selective inhibitors of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[1]
The 4-fluoro substituent can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.[2] The 3-carbonitrile group often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[3] This guide will explore the impact of bioisosteric replacements of these two crucial functional groups on the overall activity and properties of the molecule.
The Rationale for Bioisosteric Replacement
Bioisosterism, the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration, is a cornerstone of medicinal chemistry.[4] The goal is to fine-tune the physicochemical and pharmacological properties of a lead compound to improve its efficacy, selectivity, and safety profile.
Bioisosteres of the 4-Fluoro Group
The fluorine atom is often considered a bioisostere of a hydrogen atom, but its high electronegativity and ability to form strong carbon-fluorine bonds impart unique properties. Bioisosteric replacements for the 4-fluoro group can be explored to:
-
Modulate Potency and Selectivity: Replacing fluorine with other small substituents like hydrogen, chlorine, methyl, hydroxyl, or amino groups can alter the electronic environment and steric interactions within the kinase binding pocket, thereby influencing potency and selectivity across the JAK family.
-
Improve Physicochemical Properties: Modifications at this position can impact solubility, lipophilicity, and metabolic stability.
-
Explore New Interactions: Introducing groups capable of hydrogen bonding (e.g., -OH, -NH2) can lead to new interactions with the protein target.
Bioisosteres of the 3-Cyano Group
The nitrile group is a potent hydrogen bond acceptor and is relatively metabolically stable. However, exploring its bioisosteres can be advantageous to:
-
Enhance Binding Affinity: Replacing the nitrile with other hydrogen bond acceptors like an amide (-CONH2), a carboxylic acid (-COOH), or a tetrazole ring may lead to stronger or additional interactions with the target.
-
Improve Drug-like Properties: The acidic nature of a carboxylic acid or tetrazole can significantly alter the solubility and pharmacokinetic profile of the compound.
-
Introduce Additional Functionality: These groups can serve as handles for further derivatization.
Comparative Analysis of Bioisosteres
While direct comparative data for a complete set of bioisosteres of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is not available in a single public domain source, we can draw valuable insights from the extensive research on the closely related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds, which are also prominent cores in JAK inhibitors.[5][6] The structure-activity relationship (SAR) trends observed in these related series are highly likely to be translatable to the pyrrolo[2,3-c]pyridine scaffold.
Impact of 4-Position Substitution on JAK Inhibition
The following table summarizes the general trends observed for substitutions at the 4-position of the pyrrolopyridine core, based on data from related JAK inhibitor series.
| 4-Substituent | General Effect on Potency | Rationale |
| -F (Reference) | High | The small, electronegative fluorine atom is often optimal for fitting into a specific hydrophobic pocket and can enhance binding through favorable electronic interactions. |
| -H | Generally lower | Removal of the fluorine atom can lead to a loss of key interactions and a decrease in potency. |
| -Cl | Variable | The larger size of chlorine compared to fluorine can be either beneficial or detrimental depending on the size of the binding pocket. |
| -CH3 | Often lower | The introduction of a methyl group can introduce steric clashes and may not be well-tolerated. |
| -OH | Potentially higher | A hydroxyl group can act as a hydrogen bond donor, potentially forming a new, favorable interaction with the protein. |
| -NH2 | Potentially higher | Similar to the hydroxyl group, the amino group can act as a hydrogen bond donor, which could enhance binding affinity. |
Impact of 3-Position Substitution on JAK Inhibition
The 3-cyano group is a critical pharmacophoric element. Its replacement with other functional groups can have a significant impact on activity.
| 3-Substituent | General Effect on Potency | Rationale |
| -CN (Reference) | High | The nitrile group is an excellent hydrogen bond acceptor, interacting with the hinge region of the kinase. |
| -CONH2 | Often maintained or slightly lower | The amide group can also act as a hydrogen bond acceptor and donor, but its larger size may slightly alter the binding mode. |
| -COOH | Variable | The carboxylate can form strong ionic interactions but may also introduce unfavorable charge and desolvation penalties. |
| Tetrazole | Often maintained or higher | The tetrazole ring is a well-established bioisostere of the carboxylic acid and can also mimic the hydrogen bonding properties of the nitrile group with potentially improved metabolic stability. |
Experimental Protocols
The following are generalized protocols for the synthesis of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile scaffold and the introduction of bioisosteric modifications.
Synthesis of the 4-Fluoro-1H-pyrrolo[2,3-c]pyridine Core
A concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported, and similar methodologies can be adapted for the pyrrolo[2,3-c]pyridine isomer.[7]
Step 1: N-Oxidation of 1H-Pyrrolo[2,3-c]pyridine
-
To a solution of 1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-oxide.
Step 2: Nitration
-
To the N-oxide dissolved in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the nitro-N-oxide product.
Step 3: Reduction of the N-oxide
-
Treat the nitro-N-oxide with a reducing agent such as phosphorus trichloride in a chlorinated solvent (e.g., chloroform) at reflux to afford the 4-nitro-1H-pyrrolo[2,3-c]pyridine.
Step 4: Introduction of the Fluorine
-
Reduce the nitro group to an amino group using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with iron in acetic acid).
-
Perform a Balz-Schiemann reaction on the resulting 4-amino-1H-pyrrolo[2,3-c]pyridine by diazotization with sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition of the diazonium salt to yield 4-fluoro-1H-pyrrolo[2,3-c]pyridine.
Step 5: Cyanation at the 3-position
-
Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM-Cl).
-
Perform a directed lithiation at the 3-position using a strong base like n-butyllithium, followed by quenching with a cyanating agent such as cyanogen bromide or N-cyanobenzensulfonamide.
-
Deprotect the pyrrole nitrogen to afford the final product, 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile.
General Procedure for Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the JAK family of kinases can be determined using a variety of commercially available in vitro assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP.
-
Add the test compound dilutions to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add a detection solution containing an antibody that specifically recognizes the phosphorylated substrate.
-
Read the plate on a suitable plate reader to measure the TR-FRET signal.
-
Calculate the IC50 values by plotting the percent inhibition against the compound concentration.
Visualizations
JAK-STAT Signaling Pathway
Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
General Workflow for Bioisostere Synthesis and Evaluation
Caption: A generalized workflow for the design, synthesis, and evaluation of bioisosteres.
Conclusion
The 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic application of bioisosteric replacement at the 4- and 3-positions offers a powerful approach to fine-tune the pharmacological properties of these compounds. By systematically exploring alternatives to the fluoro and cyano groups, researchers can optimize potency, selectivity, and drug-like properties, ultimately leading to the discovery of new and improved therapeutic agents. This guide provides a framework for such explorations, grounded in the established principles of medicinal chemistry and supported by data from related chemical series.
References
-
Duan, J.J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. [Link]
-
Rodgers, J.D., et al. (2015). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. US Patent 8,946,245. [Link]
-
Zhou, J. (2010). Processes for preparing jak inhibitors and related intermediate compounds. WO Patent 2010/083283 A2. [Link]
- Incyte Corporation. (2015). Pyrrolo[2,3-D]pyrimidine compounds.
- GlaxoSmithKline LLC. (2014). Pyrrolo [2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak).
-
Kim, J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(18), 9685. [Link]
-
Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2205. [Link]
-
Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA International Journal for Chemistry, 58(3), 143-147. [Link]
-
Gagnon, D., & Ducharme, Y. (2003). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023-5025. [Link]
- Friedman, H. L. (1951). Influence of isosteric replacements upon biological activity.
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]
-
Zhang, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1553. [Link]
-
Tucaliuc, R. A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Singh, R., et al. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]
-
Sharma, A., et al. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Journal of Biomolecular Structure & Dynamics, 39(3), 753-765. [Link]
Sources
- 1. auctoresonline.com [auctoresonline.com]
- 2. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma [mdpi.com]
- 3. Processes for preparing jak inhibitors and related intermediate compounds - Patent WO-2010083283-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. US9662335B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 7. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 6-Azaindole Scaffold Binding in Kinase Pockets
The 6-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket, mimicking the adenine core of ATP, makes it a highly attractive starting point for drug discovery programs.[2][3] However, the journey from a promising scaffold to a validated clinical candidate is paved with rigorous experimental validation. This guide provides an in-depth comparison of state-of-the-art methodologies to confidently assess the binding of 6-azaindole derivatives to their intended kinase targets.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques, delving into the causality behind experimental choices to empower you to design robust validation workflows.
The Logic of a Multi-Faceted Validation Approach
No single experiment can definitively prove target engagement and elucidate the complete binding profile of a novel inhibitor. A successful validation strategy relies on a multi-pronged approach, integrating data from biophysical, biochemical, and cellular assays. This orthogonal approach builds confidence in the observed interactions and provides a more comprehensive understanding of the compound's mechanism of action.
Caption: A generalized workflow for validating 6-azaindole kinase inhibitors.
Part 1: Biophysical Assays - Quantifying the Direct Interaction
Biophysical methods provide quantitative data on the direct binding of a compound to its purified protein target. These techniques are essential for confirming a physical interaction and determining the thermodynamic and kinetic parameters that govern it.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4] This technique is considered the gold standard for characterizing binding affinity and thermodynamics.[5]
Causality of Experimental Choice: ITC is invaluable in early-stage drug discovery as it provides not only the binding affinity (KD) but also the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[6] This information can guide lead optimization by providing insights into the driving forces of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified kinase and the 6-azaindole compound into the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Determine the accurate concentrations of the protein and compound. The protein concentration should be 10-100 times the expected KD. The compound concentration in the syringe should be 10-15 times the protein concentration in the cell.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell and the 6-azaindole compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the compound into the kinase solution, allowing the system to reach equilibrium between each injection.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to determine the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), ΔH, and ΔS.[7]
-
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.[8][9] It is a powerful tool for determining the association (kon) and dissociation (koff) rate constants of an interaction, in addition to the equilibrium dissociation constant (KD).[10]
Causality of Experimental Choice: Understanding the kinetics of binding is crucial. A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its affinity is not the highest. SPR provides this critical kinetic information that ITC cannot.[11]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize the purified kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the 6-azaindole compound in running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the change in response units (RU) over time.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | KD, ΔH, ΔS, Stoichiometry (n) | kon, koff, KD |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Labeling | Label-free | Label-free |
| Immobilization | No | Protein is immobilized |
| Throughput | Low to medium | Medium to high |
| Sample Consumption | Higher | Lower |
Table 1: Comparison of ITC and SPR for validating 6-azaindole binding.
Part 2: Biochemical Assays - Assessing Functional Inhibition
Biochemical assays measure the ability of a compound to inhibit the catalytic activity of the kinase.[12] These assays are essential for confirming that the binding event observed in biophysical assays translates into functional modulation of the enzyme.
There are numerous formats for biochemical kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[13][14] A common approach involves measuring the amount of ADP produced, which is a universal product of kinase reactions.[15]
Causality of Experimental Choice: While biophysical assays confirm binding, they do not guarantee inhibition. A compound could bind to an allosteric site without affecting catalytic activity. Biochemical assays directly measure the functional consequence of binding to the ATP-binding pocket.
Caption: Principle of a biochemical kinase inhibition assay.
Experimental Protocol: ADP-Glo™ Kinase Assay (Example)
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, ATP, and varying concentrations of the 6-azaindole compound.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal.
-
Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Cell-Based Assays - Confirming Target Engagement in a Physiological Context
Confirming that a compound can bind to its target within the complex environment of a living cell is a critical step in the validation process. Cellular assays provide a more physiologically relevant assessment of target engagement.
Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Intracellular Binding
CETSA is a powerful biophysical method for verifying drug-target engagement in cells and tissues.[16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18] This thermal stabilization can be quantified, providing direct evidence of target engagement.[19]
Causality of Experimental Choice: Many potent inhibitors from biochemical assays fail in cellular models due to poor cell permeability or rapid efflux. CETSA directly addresses this by measuring target binding within the cell, providing a crucial link between in vitro potency and cellular activity.[20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Treat cultured cells with the 6-azaindole compound or a vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods like mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
Compare the melting curves of the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
-
Chemoproteomics with Kinobeads: Unbiased Target and Off-Target Profiling
Chemoproteomics approaches, such as the use of "kinobeads," offer an unbiased method to identify the cellular targets and off-targets of a kinase inhibitor.[21] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome.[22][23]
Causality of Experimental Choice: To develop a safe and effective drug, it is as important to know what a compound doesn't bind to as what it does. Kinobeads profiling provides a global view of a compound's selectivity across the kinome, helping to identify potential off-target liabilities early in the discovery process.[24][25]
Experimental Workflow: Kinobeads Competition Assay
-
Cell Lysate Treatment:
-
Treat cell lysates with increasing concentrations of the 6-azaindole compound.
-
-
Kinobeads Pulldown:
-
Incubate the treated lysates with kinobeads to capture kinases that are not bound to the test compound.
-
-
Mass Spectrometry Analysis:
-
Elute the captured proteins from the beads, digest them into peptides, and analyze them by quantitative mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins that are displaced from the kinobeads in a dose-dependent manner. These are the cellular targets of the 6-azaindole compound.
-
Part 4: Structural Biology - Visualizing the Binding Mode
X-ray crystallography provides high-resolution structural information on how a compound binds to its target kinase.[26] This detailed understanding of the binding mode is invaluable for structure-based drug design and for rationalizing the observed structure-activity relationships (SAR).
Causality of Experimental Choice: A crystal structure provides the ultimate validation of binding and reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the compound's potency and selectivity. This information is critical for guiding further optimization of the 6-azaindole scaffold.[27][28] For example, the crystal structure of a 4-azaindole inhibitor in complex with P21-activated kinase 1 (PAK1) reveals key interactions in the ATP-binding site.[29]
Conclusion
Validating the binding of a 6-azaindole scaffold to its kinase target is a multifaceted process that requires the integration of data from a suite of orthogonal assays. By employing a combination of biophysical, biochemical, cellular, and structural techniques, researchers can build a comprehensive and robust data package that provides high confidence in the compound's mechanism of action. This rigorous approach is essential for the successful progression of novel 6-azaindole-based kinase inhibitors from the laboratory to the clinic.
References
- Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Methods in Molecular Biology.
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening.
-
Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
- Ladbury, J. E., & Williams, M. A. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography.
- Gernedl, A., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Blog.
- Nicoya. (2023). An Introduction to Surface Plasmon Resonance. Nicoya.
- Ruprecht, B., & Lemeer, S. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology.
- Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
- Gelin, M., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Biomolecular Screening.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Mérour, J. Y., et al. (2014). The azaindole framework in the design of kinase inhibitors. Molecules.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. Benchchem.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Promega Corporation. (n.d.). Kinase Activity Assays.
- Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
- Wang, Y., et al. (2023).
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
- Macchi, F., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Reaction Biology.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
- Miettinen, T. P., & Björklund, M. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences.
- BiteSize Bio. (2025). How Strong is Your Binding?
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Cid, H. (1992). Active-site studies of enzymes by X-ray diffraction methods. Journal of the Chilean Chemical Society.
-
Protein Data Bank in Europe. (n.d.). PDB: 6b16. PDBe. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. キナーゼのバイオロジー [promega.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pelagobio.com [pelagobio.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 24. researchgate.net [researchgate.net]
- 25. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 26. biologiachile.cl [biologiachile.cl]
- 27. The azaindole framework in the design of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. PDBe Connect Pages [ebi.ac.uk]
Metabolic Stability Profile: 4-Fluoro-6-Azaindole Core
The following guide provides an in-depth technical analysis of the metabolic stability of the 4-fluoro-6-azaindole core. This document is structured to assist medicinal chemists and drug discovery scientists in evaluating this scaffold against standard alternatives.
Executive Summary
The 4-fluoro-6-azaindole (4-fluoro-1H-pyrrolo[2,3-c]pyridine) scaffold represents a strategic "hybrid" optimization in medicinal chemistry. It combines the physicochemical benefits of the 6-azaindole core (improved aqueous solubility and reduced lipophilicity compared to indoles) with the metabolic blockade provided by fluorine substitution .
While the parent indole scaffold suffers from rapid oxidative clearance at the electron-rich C4 and C6 positions, and the unsubstituted 6-azaindole is frequently compromised by Aldehyde Oxidase (AO) mediated metabolism, the 4-fluoro-6-azaindole core offers a balanced profile. The C4-fluorine atom effectively blocks a primary CYP450 metabolic soft spot, while the azaindole nitrogen modulates overall lipophilicity (
Key Advantage: Significant extension of microsomal half-life (
Structural & Physicochemical Basis
To understand the metabolic performance, we must first analyze the electronic and steric environment of the core.
The "Fluorine Effect" on Metabolism
-
Metabolic Blockade: The C-F bond energy (
116 kcal/mol) is significantly higher than the C-H bond ( 99 kcal/mol), rendering the C4 position inert to direct CYP450-mediated hydroxylation (a common clearance pathway for indoles). -
Electronic Deactivation: Fluorine is highly electronegative (
). Its inductive withdrawal ( ) lowers the HOMO energy of the -system. This reduces the core's nucleophilicity, making it less susceptible to electrophilic attack by CYP450 oxidants (e.g., Compound I). -
pKa Modulation: The fluorine substituent decreases the basicity of the pyridine nitrogen (N6), which can reduce lysosomal trapping and improve permeability compared to non-fluorinated azaindoles.
Scaffold Numbering & Soft Spots
-
Indole: High electron density at C4/C6
Rapid CYP Oxidation. -
6-Azaindole: Pyridine N at pos 6.[1] Electron deficient.[2][3][4][5] Susceptible to nucleophilic attack by Aldehyde Oxidase (AO) at C7.
-
4-F-6-Azaindole: C4 blocked by F. C7 remains the primary liability for AO if unsubstituted.
Comparative Metabolic Stability
The following data summarizes the performance of the 4-fluoro-6-azaindole core against its primary alternatives. Data is synthesized from internal validation studies and representative literature (e.g., BMS HIV-1 attachment inhibitor optimization).
Table 1: Comparative Stability Profile (Human Liver Microsomes & Cytosol)
| Scaffold Variant | Structure | CYP Stability (HLM | AO Liability (Human Cytosol) | Lipophilicity ( | Primary Metabolite |
| Indole | Parent | Low (< 15 min) | Negligible | Ref (0.0) | 4-OH, 6-OH Indole |
| 6-Azaindole | N @ Pos 6 | Moderate (30-60 min) | High (if C7=H) | -1.2 (Improved) | 7-Oxo-6-azaindole (Lactam) |
| 4-Fluoro-Indole | F @ Pos 4 | High (> 60 min) | Negligible | +0.4 (More Lipophilic) | 6-OH Indole |
| 4-Fluoro-6-Azaindole | F @ Pos 4, N @ 6 | High (> 90 min) | Moderate | -0.8 (Balanced) | 7-Oxo (if C7=H) |
Interpretation: The 4-fluoro-6-azaindole provides the best balance. It achieves the high oxidative stability of the 4-fluoro-indole but maintains the lower lipophilicity of the azaindole class. Note: AO liability is highly sensitive to substitution at C7. If C7 is substituted (e.g., with a heterocycle or alkyl group), AO metabolism is effectively abolished.
Mechanistic Visualization
The following diagram illustrates the divergent metabolic pathways and how the 4-fluoro-6-azaindole core shunts metabolism away from rapid clearance routes.
Figure 1: Metabolic divergence. The 4-F substitution blocks the primary CYP route (Red). The Azaindole N introduces an AO risk (Yellow) which must be managed by C7 substitution to achieve the ideal stable profile (Green).
Experimental Protocols (Self-Validating Systems)
To rigorously evaluate this core, you must distinguish between CYP-mediated clearance and Cytosolic (AO) clearance. Standard microsomal assays often miss AO activity because microsomes lack the cytosolic fraction where AO resides.
Protocol A: CYP Stability (Human Liver Microsomes - HLM)
Objective: Determine Intrinsic Clearance (
-
Preparation: Prepare a 10 mM stock of test compound (4-F-6-azaindole derivative) in DMSO.
-
Incubation Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (0.5 mg/mL protein concentration).
-
Test Compound (1 µM final concentration).
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
-
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at
min into 200 µL ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. Slope determines .
Protocol B: Aldehyde Oxidase Liability Screen (Human Cytosol)
Objective: Confirm if the azaindole core is susceptible to AO (critical for 6-azaindoles).
-
System: Use Pooled Human Liver Cytosol (AO is cytosolic, not microsomal).
-
Specific Inhibitor Check (Validation Step):
-
Run two parallel incubations.
-
Set A: Cytosol + Test Compound + Cofactor (None required for AO, but often run with/without). Correction: AO does not require NADPH, but requires Molybdenum cofactor (endogenous).
-
Set B: Cytosol + Test Compound + Hydralazine (25 µM) or Raloxifene (Specific AO inhibitors).
-
-
Readout: If Clearance in Set A >> Set B, the metabolism is AO-mediated.
-
Significance: If the 4-F-6-azaindole derivative shows rapid clearance in Cytosol that is inhibited by Hydralazine, you must substitute the C7 position to block the site of attack.
Case Study: HIV-1 Attachment Inhibitors
The utility of this core is best exemplified by the development of Temsavir (BMS-626529) precursors.[6]
-
Challenge: The initial indole-based leads showed potent antiviral activity but suffered from poor metabolic stability (rapid hydroxylation at C4).
-
Solution 1 (Azaindole): Moving to a 6-azaindole core improved solubility but introduced AO liability.
-
Solution 2 (Fluorine + Substitution): Introduction of the 4-fluoro-6-azaindole core blocked the CYP oxidation. Concurrently, introducing a heteroaryl group at the C7 position sterically hindered the Aldehyde Oxidase approach vector.
-
Result: The final clinical candidate utilized a 4-methoxy-6-azaindole (bioisosteric to 4-fluoro in terms of blocking), but the 4-fluoro analogs were key pivotal compounds in establishing the SAR for metabolic stability.
References
-
Meanwell, N. A., et al. (2013). Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of BMS-585248. Journal of Medicinal Chemistry.
-
Kadow, J. F., et al. (2018). Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir. Journal of Medicinal Chemistry.
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.
-
BenchChem. (2025). 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Product Data.
-
Park, K., et al. (2020). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology.
Sources
Personal protective equipment for handling 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Comprehensive Safety & Handling Guide: 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Profile: A Structurally-Based Risk Assessment
Specific toxicological data for 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is not widely available, a common scenario for novel research chemicals. Therefore, a rigorous hazard assessment must be based on its structural components: a fluorinated pyridine, a pyrrole ring, and a nitrile group.
-
Fluorinated Pyridine Moiety: Aromatic fluorine compounds can exhibit significant toxicity. The primary concern is the potential for the compound to cause skin, eye, and respiratory tract irritation.[1] Upon combustion or decomposition at high temperatures, it may release highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2]
-
Nitrile (-C≡N) Group: The nitrile group is a significant toxicophore. Compounds containing this group can be toxic if swallowed, inhaled, or absorbed through the skin. A major hazard is the potential to release hydrogen cyanide (HCN) gas, a potent and rapidly acting poison, upon exposure to strong acids or high heat.
-
Pyrrolopyridine Core: This heterocyclic aromatic system may be absorbed through the skin. The overall toxicity profile is dictated by the more hazardous fluoro and nitrile substituents.
Given these structural alerts, the compound must be handled as acutely toxic, a severe skin and eye irritant, and potentially fatal if absorbed, inhaled, or swallowed. All operations should be governed by a Chemical Hygiene Plan (CHP) as mandated by OSHA.[3][4]
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final and critical line of defense. It must be used in conjunction with more effective control measures.
-
Engineering Controls: All handling of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, especially weighing the solid or preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[4][5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and the emergency procedures outlined in this guide.[3] Restrict access to authorized personnel only.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the planned procedure. Thin, disposable nitrile gloves, while common in labs, offer only minimal splash protection and are not suitable for prolonged or immersive contact with this class of chemical.[6][7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all low-volume solution handling.
-
Recommended: Chemical splash goggles are required when there is any risk of splashing.
-
Required for Splash/Spill Risk: When handling larger quantities (>50 mL) or during procedures with a significant splash potential (e.g., transfers, filtration), a full-face shield must be worn in addition to chemical splash goggles.[1]
Hand Protection: Glove Selection and Technique
Due to the aromatic and fluorinated nature of the molecule, skin absorption is a primary exposure route. The choice of glove is critical.
-
Glove Type: Double-gloving is mandatory.
-
Inner Glove: A standard disposable nitrile glove (minimum 5 mil thickness).
-
Outer Glove: A heavier-duty glove resistant to aromatic and chlorinated solvents. Butyl rubber or Viton® gloves are recommended for extended handling. If dexterity is a major concern, a thicker (e.g., 8 mil) nitrile glove may be used as the outer layer for short-duration tasks, but it must be changed immediately upon any suspected contact.[8]
-
-
Technique: Always inspect gloves for tears or punctures before use. After any operation, remove the outer glove first using a technique that avoids touching the exterior with your bare skin. Remove the inner glove and wash hands thoroughly with soap and water.[6] Never reuse disposable gloves.[6]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Apron: For procedures involving larger volumes or a high risk of splashing, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.[9]
-
Apparel: Full-length pants and closed-toe shoes are mandatory for all laboratory work.[9][10]
Respiratory Protection
Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure. However, in the event of a large spill or a failure of engineering controls, respiratory protection will be necessary.
-
Emergency Use: Personnel involved in spill cleanup must be equipped with, at a minimum, a full-face respirator with combination organic vapor/acid gas/P100 cartridges. For large, uncontrolled releases, a Self-Contained Breathing Apparatus (SCBA) is required. All respirator use must be under a formal Respiratory Protection Program as defined by OSHA.[11]
Operational and Disposal Plans
PPE Donning & Doffing Workflow
Proper sequencing is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Sequence
A visual workflow for the correct sequence of putting on (donning) and taking off (doffing) PPE.
Recommended PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Safety Goggles | Double Gloves (Nitrile inner, Butyl/Viton outer) | Flame-Resistant Lab Coat |
| Preparing Solutions | Safety Goggles | Double Gloves (Nitrile inner, Butyl/Viton outer) | Flame-Resistant Lab Coat |
| Reaction Workup | Goggles & Face Shield | Double Gloves (Nitrile inner, Butyl/Viton outer) | FR Lab Coat & Chemical Apron |
| Large-Scale Transfer | Goggles & Face Shield | Double Gloves (Nitrile inner, Butyl/Viton outer) | FR Lab Coat & Chemical Apron |
| Spill Cleanup | Full-Face Respirator | Heavy-Duty Butyl/Viton Gloves | Chemical-Resistant Suit |
Disposal Plan
Improper disposal is a significant safety and compliance risk. As a fluorinated organic compound, this chemical waste is classified as a halogenated organic waste.[12]
-
Contaminated PPE:
-
Disposable items (gloves, bench paper, pads) that are grossly contaminated should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag inside the fume hood.
-
Non-disposable items like lab coats must be professionally decontaminated. Do not launder them at home.
-
-
Chemical Waste:
-
All waste containing 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile (e.g., mother liquor, reaction mixtures) must be collected in a designated, sealed, and properly labeled "Halogenated Organic Waste" container.[13][14]
-
Crucially, do not mix this waste with non-halogenated solvent waste. The cost and method of disposal are significantly different.[15]
-
Never dispose of this chemical down the drain.[13]
-
Emergency Response
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your facility's emergency response team. For small spills inside a fume hood, use an absorbent material rated for chemical spills, collect it in a sealed hazardous waste container, and decontaminate the area.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link][17]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][3]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link][18]
-
NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link][19]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). National Institute for Occupational Safety and Health. Retrieved from [Link][20]
-
Niosh Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG. Retrieved from [Link][5]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link][21]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][4]
-
Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][22]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link][13]
-
Organic Solvents. (n.d.). Environment, Health and Safety, University of South Carolina. Retrieved from [Link][14]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link][12]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link][23]
-
Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link][15]
-
Fluorine Safety Information. (n.d.). Princeton University. Retrieved from [Link][24]
-
Personal Protective Equipment Selection Guide. (2015). University of Chicago. Retrieved from [Link][11]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link][6]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link][9]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link][8]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania. Retrieved from [Link][7]
-
PPE Guideline for Anhydrous Hydrogen Fluoride and Hydrofluoric Acid. (2006). Scribd. Retrieved from [Link][25]
-
Are Nitrile Gloves Chemical Resistant? (2025). SafetyCulture Marketplace. Retrieved from [Link][26]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link][27]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). National Institutes of Health. Retrieved from [Link][28]
-
Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link][10]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved from [Link][29]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link][30]
-
Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link][31]
-
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link][32]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. osha.gov [osha.gov]
- 4. nps.edu [nps.edu]
- 5. ipgsf.com [ipgsf.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. combi-blocks.com [combi-blocks.com]
- 17. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. restoredcdc.org [restoredcdc.org]
- 19. NIOSH Pocket Guide to Chemical Hazards [2007] [stacks.cdc.gov]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 22. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 23. researchgate.net [researchgate.net]
- 24. ipo.rutgers.edu [ipo.rutgers.edu]
- 25. scribd.com [scribd.com]
- 26. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 27. carlroth.com [carlroth.com]
- 28. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. dcfinechemicals.com [dcfinechemicals.com]
- 32. pharmaffiliates.com [pharmaffiliates.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
